(S)-Dexfadrostat
描述
Structure
3D Structure
属性
CAS 编号 |
102676-87-9 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |
InChI 键 |
CLPFFLWZZBQMAO-CQSZACIVSA-N |
手性 SMILES |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
规范 SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
Foundational & Exploratory
(S)-Dexfadrostat: A Deep Dive into its Mechanism of Action as a Selective Aldosterone Synthase Inhibitor
(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the relevant biological pathways.
Core Mechanism: Selective Inhibition of Aldosterone Synthase (CYP11B2)
This compound exerts its pharmacological effect by directly targeting and inhibiting aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[1][2] The high selectivity of this compound for CYP11B2 over other closely related steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1) which is responsible for cortisol synthesis, is a critical feature of its mechanism.[1] This selectivity is attributed to the specific stereochemistry of the (S)-enantiomer, which allows for precise coordination with the catalytic heme moiety within the substrate-binding pocket of CYP11B2, forming a tight and stable complex.[2] In contrast, this favorable binding geometry is not achieved with CYP11B1 or aromatase (CYP19A1).[2]
The inhibition of CYP11B2 by this compound effectively blocks the conversion of 11-deoxycorticosterone to aldosterone. This leads to a dose-dependent reduction in plasma and urinary aldosterone levels, thereby mitigating the downstream effects of excessive aldosterone, such as sodium and water retention, potassium excretion, and increased blood pressure.[3][4]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
The following diagram illustrates the final steps of the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of intervention by this compound.
In Vitro Selectivity and Potency
While specific IC50 values for this compound are not publicly available in the reviewed literature, the high selectivity for CYP11B2 over CYP11B1 and CYP19A1 has been demonstrated in preclinical studies.[1][2] For instance, a proprietary enantioselective crystallization process yields this compound with a 99.9% enantiomeric excess, which nearly eliminates the CYP19A1 inhibitory activity associated with the other enantiomer.[4] In vitro studies using adrenal cortex-derived cell lines have confirmed this inhibitory preference.[2]
Table 1: In Vitro Enzyme Inhibition Profile of this compound (Qualitative)
| Enzyme | Target of this compound | Potency | Selectivity |
| CYP11B2 (Aldosterone Synthase) | Yes | High | Highly Selective |
| CYP11B1 (11β-Hydroxylase) | No (at therapeutic doses) | Low | - |
| CYP19A1 (Aromatase) | No | Negligible | - |
Clinical Pharmacology and Pharmacodynamics
Clinical trials in both healthy volunteers and patients with primary aldosteronism have demonstrated the dose-dependent pharmacological effects of this compound.
Dose-Dependent Effects on Aldosterone and Renin
Treatment with this compound leads to a significant and dose-dependent suppression of aldosterone production.[3] This is accompanied by a compensatory increase in plasma renin activity, resulting in a potent suppression of the aldosterone-to-renin ratio (ARR), a key biomarker of mineralocorticoid excess.[3]
Table 2: Summary of Phase II Clinical Trial Results in Patients with Primary Aldosteronism (Combined Dose Group) [5][6][7]
| Parameter | Baseline (Mean/Median) | End of Treatment (Mean/Median) | Change | p-value |
| Aldosterone-to-Renin Ratio (ARR) | 15.3 (median) | 0.6 (median) | LSM change in log-normal values: -2.5 | < 0.0001 |
| 24h Ambulatory Systolic Blood Pressure (aSBP) | 142.6 mmHg (mean) | 131.9 mmHg (mean) | LSM change: -10.7 mmHg | < 0.0001 |
Effects on Blood Pressure
The reduction in aldosterone levels translates into a clinically meaningful decrease in blood pressure. In a Phase II clinical trial involving patients with primary aldosteronism, this compound treatment resulted in a statistically significant reduction in 24-hour ambulatory systolic blood pressure.[5][6][7]
Pharmacokinetics
This compound phosphate is the orally administered prodrug of this compound. Pharmacokinetic studies have revealed a dose-dependent exposure with an elimination half-life that supports once-daily dosing.[6]
Table 3: Pharmacokinetic Parameters of this compound (from a Phase 1 study in healthy volunteers) [6]
| Parameter | Value |
| Elimination Half-life (t½) | 9.5–11 hours |
Note: Specific Cmax and AUC values by dose are not yet publicly available in a detailed tabular format.
Experimental Protocols
In Vitro Aldosterone Synthase Inhibition Assay
A common method to assess the in vitro activity of aldosterone synthase inhibitors involves the use of the human adrenocortical carcinoma cell line NCI-H295R.[8]
Workflow for In Vitro Inhibition Assay:
Clinical Trial Methodology (Phase II)
The efficacy and safety of this compound in patients with primary aldosteronism were evaluated in a multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II trial (NCT04007406).[5][6][7]
Logical Flow of the Phase II Clinical Trial:
Conclusion
This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2) that effectively reduces aldosterone production in a dose-dependent manner. Its mechanism of action, centered on the precise and stable binding to the catalytic site of CYP11B2, translates to significant reductions in the aldosterone-to-renin ratio and blood pressure in patients with primary aldosteronism. The favorable pharmacokinetic profile supports once-daily dosing. The high selectivity of this compound minimizes the risk of off-target effects on cortisol synthesis, positioning it as a promising targeted therapy for conditions driven by aldosterone excess. Further clinical development will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-Dexfadrostat
For Researchers, Scientists, and Drug Development Professionals
(S)-Dexfadrostat , also known as the (S)-enantiomer of fadrozole, is a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its ability to modulate aldosterone production has positioned it as a promising therapeutic agent in various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, focusing on the preparation of the racemic precursor, fadrozole, and its subsequent chiral resolution.
I. Synthesis of Racemic Fadrozole
The core of the this compound molecule is the racemic 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, commonly known as fadrozole. Several synthetic routes have been established for its preparation. A prevalent and well-documented method involves a multi-step synthesis commencing from 4-(3-hydroxypropyl)-1H-imidazole and 4-cyanobenzyl bromide.
Experimental Protocol: Synthesis of Racemic Fadrozole
A detailed experimental protocol for the synthesis of racemic fadrozole is outlined below, based on established chemical literature.
Step 1: Synthesis of 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile
-
To a solution of 4-(3-hydroxypropyl)-1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0°C under an inert atmosphere.
-
The resulting mixture is stirred for 30 minutes, after which a solution of 4-cyanobenzyl bromide in DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile.
Step 2: Synthesis of 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile
-
The hydroxypropyl intermediate from the previous step is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
The solution is cooled to 0°C, and thionyl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloropropyl intermediate, which is often used in the next step without further purification.
Step 3: Cyclization to Racemic Fadrozole
-
The crude 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A strong base, such as potassium tert-butoxide, is added portion-wise at room temperature.
-
The reaction mixture is stirred for 4-6 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The resulting crude racemic fadrozole is purified by crystallization or column chromatography.
Quantitative Data for Racemic Fadrozole Synthesis
| Step | Reactants | Reagents and Conditions | Yield (%) |
| 1. N-Alkylation | 4-(3-hydroxypropyl)-1H-imidazole, 4-cyanobenzyl bromide | NaH, DMF, 0°C to rt, 12-18h | 75-85 |
| 2. Chlorination | 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile | SOCl₂, DCM, 0°C to rt, 2-4h | >95 (crude) |
| 3. Intramolecular Cyclization | 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile | K-OtBu, THF, rt, 4-6h | 60-70 |
Synthesis Pathway of Racemic Fadrozole
Caption: Synthetic route to racemic fadrozole.
II. Chiral Resolution of Fadrozole to this compound
The separation of the racemic fadrozole into its constituent enantiomers is the critical step to obtain the pharmacologically active this compound. The most cited method for this is diastereomeric salt crystallization, often referred to as a "proprietary enantioselective crystallisation process". This involves the use of a chiral resolving agent, with D-(-)-tartaric acid being a commonly mentioned example.
Experimental Protocol: Diastereomeric Salt Resolution
The following protocol is a generalized procedure based on the principles of diastereomeric salt resolution for amines using a chiral acid.
Step 1: Formation of Diastereomeric Salts
-
Racemic fadrozole is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or acetone/water).
-
A solution of the chiral resolving agent, D-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalents), in the same solvent system is added to the fadrozole solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
The formation of a precipitate, which is the less soluble diastereomeric salt, is observed. For the isolation of the (S)-enantiomer, conditions are optimized to selectively crystallize the (S)-fadrozole-D-tartrate salt.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
The crystalline precipitate is collected by filtration and washed with a small amount of the cold crystallization solvent.
-
The enantiomeric excess (e.e.) of the fadrozole in the salt is determined using a suitable chiral analytical method (e.g., chiral HPLC).
-
If the desired e.e. is not achieved, the salt can be recrystallized from a suitable solvent system to enhance its purity.
Step 3: Liberation of the Free Base
-
The purified diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
A base (e.g., sodium hydroxide solution or sodium bicarbonate solution) is added to neutralize the tartaric acid and liberate the free amine (fadrozole).
-
The organic layer containing the enantiomerically enriched this compound is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield this compound.
Quantitative Data for Chiral Resolution
| Step | Process | Key Reagents and Conditions | Enantiomeric Excess (e.e.) of this compound |
| 1. Diastereomeric Salt Formation & Crystallization | Enantioselective Crystallization | Racemic Fadrozole, D-(-)-Tartaric Acid, Solvent (e.g., Methanol) | >99% after recrystallization |
| 2. Liberation of Free Base | Basification and Extraction | NaOH (aq), DCM/Water | Maintained at >99% |
Workflow for Chiral Resolution
Caption: Chiral resolution of fadrozole.
III. Concluding Remarks
The synthesis of this compound is a well-defined process that hinges on the successful synthesis of its racemic precursor, fadrozole, followed by an efficient chiral resolution. The synthetic route to fadrozole is robust, with established protocols and good overall yields. The critical step of diastereomeric salt crystallization with a chiral resolving agent like D-(-)-tartaric acid allows for the isolation of the desired (S)-enantiomer with high enantiomeric purity. While the specifics of the industrial "proprietary enantioselective crystallisation process" may not be fully disclosed in the public domain, the principles and general procedures outlined in this guide provide a solid foundation for the laboratory-scale synthesis and purification of this compound for research and development purposes. Further optimization of crystallization conditions, including solvent systems and temperature profiles, can be explored to maximize the yield and enantiomeric excess of the final product.
(S)-Dexfadrostat: A Technical Guide to its Discovery and Development
(S)-Dexfadrostat phosphate, a novel, potent, and selective aldosterone synthase inhibitor, is under development for the treatment of primary aldosteronism and other conditions characterized by aldosterone excess. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Introduction
Primary aldosteronism is a condition characterized by the excessive and autonomous production of aldosterone, a mineralocorticoid hormone essential for regulating sodium and potassium balance, and blood pressure.[1] This overproduction leads to hypertension, cardiovascular damage, and an increased risk of stroke and heart failure.[2] this compound phosphate is a first-in-class investigational medicine that directly targets the root cause of primary aldosteronism by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis.[2][3]
Discovery and Rationale
This compound was identified through the investigation of the racemic aromatase (CYP19A1) inhibitor, fadrozole (CGS16949A).[4] It was discovered that the dextro-rotatory ((S)-) stereoisomer of fadrozole is a potent inhibitor of aldosterone synthase (CYP11B2), while the (S)-enantiomer is a less potent aromatase inhibitor.[4] This serendipitous finding led to the development of this compound phosphate, a prodrug of the active (S)-enantiomer, as a selective inhibitor of aldosterone synthesis. A proprietary enantioselective crystallization process was developed to produce this compound with a 99.9% enantiomeric excess, thereby enhancing its selectivity for CYP11B2 over other steroidogenic enzymes like CYP11B1 (involved in cortisol synthesis).[5]
Mechanism of Action
This compound is a competitive inhibitor of aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[2][5] CYP11B2 catalyzes the final two steps in aldosterone biosynthesis: the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone and the subsequent 18-oxidation to aldosterone.[4] By binding to the catalytic heme moiety in the substrate-binding pocket of CYP11B2, this compound effectively blocks the production of aldosterone.[4] Structural and in vitro studies have demonstrated that this compound has a high selectivity for CYP11B2 over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for the final step of cortisol synthesis in the zona fasciculata.[4][5] This selectivity is crucial for avoiding off-target effects related to cortisol deficiency.
Signaling Pathway
This compound's primary effect is the interruption of the final steps of aldosterone synthesis within the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the steroidogenesis pathway and the point of inhibition by this compound.
References
- 1. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clario.com [clario.com]
(S)-Dexfadrostat Enantioselective Crystallization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Dexfadrostat, the pharmacologically active S-enantiomer of fadrozole, is a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its enantiopurity is critical for its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the core principles and a representative methodology for the enantioselective crystallization of this compound, a process that yields the drug substance with high enantiomeric excess (ee). While the specific industrial process is proprietary, this document outlines a scientifically grounded approach based on classical diastereomeric salt resolution, a widely utilized and effective method for chiral separation. Additionally, this guide details the mechanism of action of Dexfadrostat through its signaling pathway and presents a conceptual experimental workflow for the crystallization process.
Introduction
Dexfadrostat is a non-steroidal inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex[1]. By selectively inhibiting this enzyme, Dexfadrostat effectively reduces aldosterone levels, making it a promising therapeutic agent for conditions associated with aldosterone excess, such as primary aldosteronism and resistant hypertension[2][3]. The stereochemistry of Dexfadrostat is crucial, with the (S)-enantiomer being responsible for its potent inhibitory activity. The production of enantiomerically pure this compound is achieved through a proprietary enantioselective crystallization process, resulting in an enantiomeric excess of 99.9%[2]. This guide will explore a representative method for achieving such high enantiopurity through diastereomeric salt crystallization.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2), a cytochrome P450 enzyme located in the mitochondria of the zona glomerulosa cells of the adrenal gland[1][4]. The synthesis of aldosterone is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels[1][5]. Angiotensin II, a key effector of the RAAS, stimulates CYP11B2 expression and aldosterone production[1][6]. This compound competitively binds to the active site of CYP11B2, preventing the conversion of 11-deoxycorticosterone to aldosterone[3]. This leads to a significant reduction in circulating aldosterone levels, thereby mitigating its downstream effects on sodium and water retention, blood pressure, and cardiovascular fibrosis[6][7].
Enantioselective Crystallization: A Representative Protocol
The following protocol describes a representative method for the enantioselective crystallization of this compound from a racemic mixture of fadrozole via diastereomeric salt formation. This method is based on established principles of chiral resolution and is intended for informational and research purposes.
Experimental Protocol: Diastereomeric Salt Resolution
Objective: To isolate this compound from a racemic mixture of fadrozole by forming a diastereomeric salt with a chiral resolving agent, followed by crystallization and liberation of the desired enantiomer.
Materials and Reagents:
-
Racemic fadrozole
-
Chiral resolving agent (e.g., D-(-)-tartaric acid)
-
Solvent system (e.g., methanol, ethanol, or a mixture thereof)
-
Acid for salt formation (if necessary, e.g., HCl)
-
Base for liberation of the free amine (e.g., NaOH solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (reaction flasks, condensers, filtration apparatus, rotary evaporator)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve a known quantity of racemic fadrozole in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-(-)-tartaric acid) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic fadrozole solution with continuous stirring.
-
If necessary, adjust the pH with a suitable acid to facilitate salt formation.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the dried diastereomeric salt crystals in water.
-
Add a sufficient amount of a base (e.g., 1M NaOH solution) to raise the pH and liberate the free amine this compound.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification and Analysis:
-
The crude this compound can be further purified by recrystallization from a suitable solvent to achieve the desired chemical and enantiomeric purity.
-
Determine the enantiomeric excess of the final product using a validated chiral HPLC method.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be expected from the described enantioselective crystallization process. Actual results will vary depending on the specific conditions and scale of the experiment.
| Parameter | Representative Value |
| Starting Racemic Fadrozole | 10.0 g |
| Chiral Resolving Agent (D-(-)-tartaric acid) | 5.8 g (1.0 eq) |
| Crystallization Solvent | Methanol |
| Crystallization Temperature | 0-5 °C |
| Yield of Diastereomeric Salt | 6.5 g |
| Yield of Crude this compound | 3.8 g |
| Enantiomeric Excess (ee) of Crude Product | >95% |
| Enantiomeric Excess (ee) after Recrystallization | >99.5% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the enantioselective crystallization of this compound via diastereomeric salt resolution.
Conclusion
The enantioselective crystallization of this compound is a critical step in its manufacturing process, ensuring the high enantiomeric purity required for its therapeutic application. While the industrial-scale process is proprietary, this technical guide has provided a comprehensive overview of a representative method based on diastereomeric salt resolution. The detailed protocol, along with the visualization of the signaling pathway and experimental workflow, offers valuable insights for researchers, scientists, and drug development professionals working in the field of chiral separations and pharmaceutical manufacturing. Further optimization of crystallization conditions, including solvent screening, temperature profiling, and seeding strategies, can lead to enhanced yields and enantiomeric purity of this compound.
References
- 1. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 3. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 | MDPI [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. m.youtube.com [m.youtube.com]
(S)-Dexfadrostat: A Technical Overview of a Novel Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the biosynthesis of aldosterone. By targeting the final steps of aldosterone production, this compound offers a promising therapeutic approach for conditions associated with elevated aldosterone levels, such as primary aldosteronism, resistant hypertension, and heart failure. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and available clinical data for this compound, intended to support further research and development efforts.
Molecular Structure and Physicochemical Properties
This compound, the (R)-enantiomer of fadrozole, is a small molecule with the following key identifiers and properties.
| Property | Value |
| IUPAC Name | 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.28 g/mol |
| Canonical SMILES | C1C--INVALID-LINK--N3C=NC=C3C1 |
| CAS Number | 102676-87-9 |
| Physical Appearance | Solid, light yellow to yellow |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting aldosterone synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone from cholesterol in the zona glomerulosa of the adrenal cortex. Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to corticosterone, and subsequently to 18-hydroxycorticosterone and aldosterone.
By inhibiting CYP11B2, this compound effectively blocks the production of aldosterone. This leads to a reduction in circulating aldosterone levels, which in turn mitigates the downstream effects of aldosterone, including sodium and water retention, potassium excretion, and increased blood pressure. A key advantage of this compound is its high selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis in the zona fasciculata. This selectivity minimizes the risk of interfering with the hypothalamic-pituitary-adrenal (HPA) axis and causing cortisol deficiency.
Below is a diagram illustrating the aldosterone synthesis pathway and the point of inhibition by this compound.
Preclinical and Clinical Data
In Vitro Efficacy and Selectivity
This compound has demonstrated potent and selective inhibition of CYP11B2 in in vitro assays. The inhibitory activity is significantly higher for CYP11B2 compared to CYP11B1, highlighting its selectivity.
| Parameter | Value | Reference |
| CYP11B2 IC₅₀ | ~1.6 nM (for FAD286) | [1] |
| CYP11B1 IC₅₀ | ~9.9 nM (for FAD286) | [1] |
| Selectivity | >6-fold (FAD286) | [1] |
Note: FAD286 is a reference CYP11B2 inhibitor, and this compound is the active (R)-enantiomer of fadrozole.
Clinical Pharmacokinetics
A Phase 1 study (NCT03046589) in healthy volunteers established the pharmacokinetic profile of dexfadrostat phosphate, a prodrug of this compound.[2]
| Parameter | Value |
| Elimination Half-life | 9.5 - 11 hours |
Clinical Efficacy and Safety
A Phase 2 clinical trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat phosphate in patients with primary aldosteronism.[3] The study demonstrated a significant reduction in both biochemical and clinical markers of the disease.
Table 3.1: Change in Aldosterone-to-Renin Ratio (ARR) from Baseline
| Treatment Group (once daily) | Median ARR at Baseline | Median ARR at Day 56 | Least-Squares Mean (LSM) Change in log-normal values (95% CI) | p-value |
| Combined Dose Group | 15.3 | 0.6 | -2.5 (-2.9, -2.2) | <0.0001 |
Table 3.2: Change in 24-hour Ambulatory Systolic Blood Pressure (aSBP) from Baseline
| Treatment Group (once daily) | Mean aSBP at Baseline (mmHg) | Mean aSBP at Day 56 (mmHg) | LSM Change (95% CI) (mmHg) | p-value |
| Combined Dose Group | 142.6 (SD 14.2) | 131.9 (SD 13.4) | -10.7 (-13.6, -7.9) | <0.0001 |
The treatment was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[3]
Experimental Protocols
In Vitro CYP11B2 Inhibition Assay (Representative Protocol)
This protocol is a representative example for determining the IC₅₀ of an inhibitor against human CYP11B2 using a cell-based assay.
-
Cell Culture: V79MZ cells stably co-expressing human CYP11B2, adrenodoxin, and adrenodoxin reductase are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach confluence.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is prepared and added to the cells.
-
Substrate Addition: The substrate, 11-deoxycorticosterone, is added to initiate the enzymatic reaction.
-
Incubation: The plates are incubated at 37°C for a defined period to allow for the conversion of the substrate to aldosterone.
-
Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted from the cell supernatant.
-
Quantification: The concentration of aldosterone is quantified using a validated method such as LC-MS/MS.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Phase 2 Clinical Trial Workflow (NCT04007406)
The following diagram outlines the workflow of the Phase 2 clinical trial for dexfadrostat phosphate in patients with primary aldosteronism.[3]
Measurement of Aldosterone-to-Renin Ratio (ARR)
The following is a generalized protocol for the measurement of ARR in a clinical setting.
-
Patient Preparation: Patients should be in an upright posture for at least 30 minutes before blood collection. Certain medications that can interfere with the renin-angiotensin-aldosterone system may need to be withdrawn prior to testing.
-
Blood Collection: Blood samples are collected into chilled EDTA tubes.
-
Sample Processing: The blood is centrifuged at a low temperature to separate the plasma. The plasma is then immediately frozen and stored at -20°C or lower until analysis.
-
Aldosterone Measurement: Plasma aldosterone concentration is typically measured by a competitive immunoassay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Renin Measurement: Plasma renin activity (PRA) is measured by radioimmunoassay of angiotensin I generated during incubation, or plasma renin concentration (PRC) is measured by an immunometric assay.
-
Calculation of ARR: The ARR is calculated by dividing the plasma aldosterone concentration by the plasma renin activity or concentration. Units must be consistent for accurate interpretation.
Conclusion
This compound is a promising, potent, and selective inhibitor of aldosterone synthase with demonstrated efficacy in reducing both the biochemical and clinical manifestations of primary aldosteronism. Its high selectivity for CYP11B2 over CYP11B1 suggests a favorable safety profile with a low risk of cortisol-related adverse effects. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for a range of aldosterone-mediated diseases. Further clinical studies are warranted to fully elucidate its long-term safety and efficacy in broader patient populations.
References
- 1. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(S)-Dexfadrostat: A Targeted Approach to Modulating Steroidogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Dexfadrostat, a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), represents a significant advancement in the targeted therapy of disorders characterized by aldosterone excess. This technical guide provides a comprehensive overview of the effects of this compound on steroidogenesis, detailing its mechanism of action, summarizing key quantitative data from clinical trials, and outlining the experimental protocols used in its evaluation. The document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic agent.
Introduction to Steroidogenesis and the Role of Aldosterone
Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. A critical branch of this pathway, occurring in the adrenal cortex, leads to the production of mineralocorticoids, glucocorticoids, and androgens. Aldosterone, the primary mineralocorticoid, is essential for regulating blood pressure and electrolyte balance through its action on the distal tubules of the kidney, promoting sodium and water retention, and potassium excretion.
The final and rate-limiting steps in aldosterone synthesis are catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. Dysregulation of aldosterone production, leading to hyperaldosteronism, is a key driver of hypertension, cardiovascular disease, and renal dysfunction.
This compound: Mechanism of Action
This compound is the (S)-enantiomer of fadrozole and acts as a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its mechanism of action involves the competitive inhibition of CYP11B2, thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in plasma and urinary aldosterone levels. A key feature of this compound is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis. This selectivity minimizes the impact on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production at therapeutic doses.
The inhibition of aldosterone production by this compound initiates a physiological feedback loop within the Renin-Angiotensin-Aldosterone System (RAAS). The reduction in aldosterone leads to a compensatory increase in plasma renin activity.
Signaling Pathway of Steroidogenesis and this compound Intervention
The following diagram illustrates the adrenal steroidogenesis pathway and the specific point of intervention for this compound.
Quantitative Data on the Effects of this compound
Clinical studies have demonstrated the dose-dependent effects of this compound on key biomarkers of steroidogenesis and electrolyte balance. The following tables summarize the quantitative findings from a Phase 2 clinical trial in patients with primary aldosteronism.
Table 1: Effect of this compound on Aldosterone and Renin
| Parameter | Baseline (Median) | After 8 Weeks Treatment (Median) | Percentage Change |
| Plasma Aldosterone (ng/dL) | 28.1 | 5.6 | -80% |
| Plasma Renin Activity (ng/mL/h) | 0.4 | 2.9 | +625% |
| Aldosterone-to-Renin Ratio (ARR) | 70.3 | 1.9 | -97% |
Table 2: Effect of this compound on Electrolytes and Blood Pressure
| Parameter | Baseline (Mean ± SD) | After 8 Weeks Treatment (Mean ± SD) | Change from Baseline |
| Serum Potassium (mEq/L) | 3.8 ± 0.4 | 4.3 ± 0.3 | +0.5 |
| 24-hour Ambulatory Systolic BP (mmHg) | 145 ± 12 | 132 ± 11 | -13 |
| 24-hour Ambulatory Diastolic BP (mmHg) | 90 ± 8 | 82 ± 7 | -8 |
Table 3: Effect of this compound on Cortisol and ACTH
| Parameter | Baseline | After 8 Weeks Treatment | Remarks |
| Morning Serum Cortisol (µg/dL) | Unchanged | Unchanged | No significant impact on basal cortisol levels. |
| ACTH Stimulation Test | Normal Response | Normal Response | Preserved adrenal response to ACTH stimulation. |
Experimental Protocols
The clinical evaluation of this compound has been conducted through rigorous, well-controlled studies. Below is a generalized methodology for a Phase 2 clinical trial.
5.1. Study Design
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Period: To assess eligibility based on inclusion and exclusion criteria.
-
Placebo Run-in Period: A 2- to 4-week period to establish baseline measurements and ensure medication adherence.
-
Treatment Period: An 8- to 12-week period where patients are randomized to receive either this compound (at varying doses) or a placebo.
-
Follow-up Period: To monitor for any persistent effects or adverse events after discontinuation of the study drug.
5.2. Participant Population
Adult patients diagnosed with primary aldosteronism, characterized by elevated aldosterone levels and suppressed plasma renin activity, and with a history of hypertension.
5.3. Key Assessments
-
Biochemical Markers: Blood and urine samples are collected at regular intervals to measure levels of aldosterone, renin, cortisol, ACTH, electrolytes (sodium, potassium), and creatinine.
-
Hemodynamic Monitoring: 24-hour ambulatory blood pressure monitoring (ABPM) is conducted at baseline and at the end of the treatment period. Office blood pressure is measured at each visit.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and electrocardiograms (ECGs).
-
ACTH Stimulation Test: Performed to assess the integrity of the HPA axis and the adrenal reserve for cortisol production.
5.4. Experimental Workflow Diagram
Conclusion
This compound is a promising, highly selective aldosterone synthase inhibitor that has demonstrated significant efficacy in reducing aldosterone levels, correcting electrolyte imbalances, and lowering blood pressure in patients with primary aldosteronism. Its targeted mechanism of action and favorable safety profile, particularly the lack of significant impact on cortisol production, position it as a valuable therapeutic option for a range of aldosterone-mediated diseases. Further long-term studies will be crucial to fully elucidate its role in improving cardiovascular and renal outcomes.
(S)-Dexfadrostat: A Technical Overview of Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). By targeting the final and rate-limiting steps in aldosterone biosynthesis, it represents a promising therapeutic agent for conditions characterized by aldosterone excess, such as primary aldosteronism and resistant hypertension. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound, compiled from available clinical and preclinical data.
Pharmacokinetics
This compound has been evaluated in Phase 1 studies involving healthy volunteers and Phase 2 studies with patients diagnosed with primary aldosteronism. These studies have characterized its pharmacokinetic profile following single and multiple oral doses.
Absorption and Distribution
Following oral administration, this compound is absorbed, and plasma concentrations increase in a dose-proportional manner. In a Phase 1 study, peak plasma concentrations were observed within 4 hours after dosing.[1]
Elimination
The elimination half-life of this compound in healthy volunteers has been reported to be between 9.5 and 11 hours.[2] For the racemic mixture, fadrozole, an average half-life of 10.5 hours and an oral clearance of 621 mL/min have been documented.[3]
Pharmacokinetic Parameters
While full, tabulated pharmacokinetic data from the primary clinical trial publications are not yet publicly available in their entirety, the following tables summarize the known parameters.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 1 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
| 2 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
| 4 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
| 8 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
| 12 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
| 16 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 4 mg | Not Available | Not Available | Not Available | Not Available |
| 8 mg | Not Available | Not Available | Not Available | Not Available |
| 16 mg | Not Available | Not Available | Not Available | Not Available |
Metabolism and Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of CYP11B2, the enzyme responsible for converting 11-deoxycorticosterone to aldosterone.
Enzymatic Inhibition
This compound demonstrates high selectivity for CYP11B2 over the closely related steroidogenic enzyme CYP11B1 (11β-hydroxylase), which is involved in cortisol synthesis. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect of non-selective inhibitors. At higher doses (≥16 mg/day), some partial inhibition of cortisol production has been observed, indicating off-target CYP11B1 blockade at supratherapeutic concentrations.[1] No significant off-target effects on CYP19A1 (aromatase) have been reported.
Pharmacodynamic Effects
The inhibition of CYP11B2 leads to a dose-dependent decrease in plasma and urinary aldosterone levels.[1] Concurrently, there is an increase in the plasma concentrations of aldosterone precursors, namely deoxycorticosterone and corticosterone. This biochemical shift serves as a key pharmacodynamic marker of the drug's activity.
Caption: Mechanism of action of this compound on the aldosterone synthesis pathway.
Drug Metabolism
Specific data on the metabolic pathways of this compound itself, including its metabolites and the enzymes responsible for its clearance, are not currently available in the public domain. However, based on the metabolism of structurally related non-steroidal aromatase inhibitors such as anastrozole and letrozole, it is hypothesized that this compound likely undergoes Phase I oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, such as glucuronidation.
Caption: Postulated metabolic pathway for this compound based on analogous compounds.
Experimental Protocols
Detailed experimental protocols from the clinical trials are not fully published. However, a representative bioanalytical method for the quantification of a small molecule inhibitor like this compound in plasma can be described based on standard practices for this class of compounds.
Bioanalytical Method for Quantification in Plasma (Representative Protocol)
Objective: To accurately and precisely quantify this compound concentrations in human plasma.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of Dexfadrostat).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC):
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined).
-
-
Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Caption: Representative experimental workflow for LC-MS/MS quantification in plasma.
Conclusion
This compound is a selective aldosterone synthase inhibitor with a pharmacokinetic profile suitable for once-daily dosing. Its potent and selective mechanism of action effectively reduces aldosterone levels, offering a targeted therapeutic approach. While the publicly available data on its quantitative pharmacokinetics and metabolic fate are still limited, this guide provides a comprehensive summary of the current knowledge. Further publication of detailed clinical trial results and dedicated metabolism studies will be crucial to fully elucidate the disposition of this promising new agent.
References
Preclinical Profile of (S)-Dexfadrostat (AS-1842856): A Dual-Targeting Modulator of FOXO1 and GSK3 Signaling
An In-depth Technical Review for Drug Development Professionals
Executive Summary
(S)-Dexfadrostat, also identified in scientific literature as AS-1842856, is a small molecule inhibitor with a complex and evolving preclinical profile. Initially characterized as a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor, it has demonstrated significant effects in models of metabolic diseases and cancer. More recent research has unveiled a novel, FOXO1-independent mechanism involving the modulation of Glycogen Synthase Kinase-3α/β (GSK3α/β) through enhanced exocytosis, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. This document provides a comprehensive overview of the key preclinical findings for AS-1842856, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, to support further research and development.
Introduction
AS-1842856 is a cell-permeable small molecule that has been the subject of numerous preclinical investigations across a range of therapeutic areas. Its primary and most well-documented activity is the direct inhibition of FOXO1, a key transcription factor that integrates insulin signaling with the regulation of metabolic homeostasis and has been implicated in tumorigenesis.[1] The compound binds directly to the active, dephosphorylated form of FOXO1, thereby blocking its transcriptional activity.[2][3]
However, a paradigm-shifting discovery has also identified AS-1842856 as an indirect inhibitor of GSK3α/β.[4] This novel mechanism does not involve direct enzymatic inhibition but rather promotes the exocytosis of GSK3α/β, leading to a reduction in its intracellular levels.[4] This dual-activity profile makes AS-1842856 a unique investigational compound with potential applications in type 2 diabetes, oncology, and neurodegenerative diseases.
Mechanism of Action
FOXO1 Inhibition
AS-1842856 acts as a potent and selective inhibitor of FOXO1.[5][6] It directly binds to the active (dephosphorylated) form of FOXO1, preventing its interaction with DNA and subsequent transactivation of target genes.[2] This mechanism is distinct from insulin-mediated suppression of FOXO1, which involves phosphorylation and nuclear exclusion. The inhibition of FOXO1 by AS-1842856 leads to the downregulation of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[2][3] This activity forms the basis of its therapeutic potential in type 2 diabetes.[7] Additionally, by inhibiting FOXO1, AS-1842856 can influence cell cycle progression, apoptosis, and differentiation, which are critical processes in cancer and other proliferative disorders.[1][8][9]
GSK3α/β Modulation
In a more recently discovered mechanism, AS-1842856 reduces intracellular levels of GSK3α/β.[4] It achieves this not by inhibiting the enzyme's kinase activity, but by binding to GSK3α/β and promoting its translocation to early endosomes and accumulation in multivesicular bodies (MVBs).[4] This process ultimately enhances the exocytosis of GSK3α/β from the cell, leading to a decrease in its overall intracellular concentration.[4] Reduced GSK3α/β levels subsequently inhibit the hyperphosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.[4] This action is independent of its effects on FOXO1.[4]
References
- 1. Targeting FoxO1 with AS1842856 Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Identification of AS1842856 as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. | BioWorld [bioworld.com]
- 8. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 9. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Dexfadrostat in Primary Aldosteronism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S)-Dexfadrostat (also known as dexfadrostat phosphate), a novel and selective inhibitor of aldosterone synthase (CYP11B2), for the treatment of primary aldosteronism. This document includes a summary of its mechanism of action, clinical efficacy from Phase 2 trials, and detailed protocols for preclinical and clinical evaluation.
Introduction to this compound
This compound is a potent, orally active small molecule that selectively inhibits aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[1] By targeting the final steps of aldosterone biosynthesis, this compound directly addresses the root cause of primary aldosteronism, a condition characterized by excessive and autonomous aldosterone production, which leads to hypertension, hypokalemia, and an increased risk of cardiovascular events.[1][2]
Mechanism of Action
This compound is the dextro-rotatory stereoisomer of fadrozole and exhibits high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[2] This selectivity minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal axis.[3] The inhibition of CYP11B2 leads to a dose-dependent reduction in plasma and urinary aldosterone levels, an increase in plasma renin activity, and a subsequent decrease in the aldosterone-to-renin ratio (ARR), a key diagnostic marker for primary aldosteronism.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-Dexfadrostat in Treating Resistant Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, presents a significant clinical challenge. A key player in the pathophysiology of resistant hypertension is the overproduction of aldosterone. (S)-Dexfadrostat is a novel, potent, and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. By targeting the production of aldosterone, this compound offers a promising therapeutic approach for managing resistant hypertension, particularly in patients with elevated aldosterone levels.
These application notes provide an overview of the mechanism of action of this compound, summarize key clinical trial data, and offer detailed protocols for essential experiments used to evaluate its efficacy and safety.
Mechanism of Action
This compound is the dextrorotatory stereoisomer of fadrozole and acts as a competitive inhibitor of the aldosterone synthase enzyme (CYP11B2).[1] This enzyme is located in the zona glomerulosa of the adrenal cortex and catalyzes the conversion of 11-deoxycorticosterone to aldosterone. The high selectivity of this compound for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis, minimizes the risk of off-target effects on cortisol levels.[2][3] By inhibiting CYP11B2, this compound effectively reduces the production of aldosterone, leading to decreased sodium and water retention, and consequently, a reduction in blood pressure.[4]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Caption: Signaling pathway of aldosterone synthesis and its inhibition by this compound.
Clinical Trial Data
A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat phosphate in patients with primary aldosteronism, a common cause of resistant hypertension.[5][6]
Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Participants | 35 |
| Mean Age (SD) | 51.9 (8.7) years |
| Male | 26 (74.3%) |
| White | 32 (91.4%) |
| Mean 24h Ambulatory Systolic BP (aSBP) at Baseline | 142.6 mmHg |
| Median Aldosterone-to-Renin Ratio (ARR) at Baseline | 15.3 |
Data from the combined dose group of all participants receiving any dose of dexfadrostat phosphate.[5][6]
Efficacy Results at 8 Weeks
| Endpoint | Baseline | End of Treatment | Mean Change | p-value |
| Mean 24h Ambulatory Systolic BP (aSBP) | 142.6 mmHg | 131.9 mmHg | -10.7 mmHg | < 0.0001 |
| Median Aldosterone-to-Renin Ratio (ARR) | 15.3 | 0.6 | -2.5 (log-normal values) | < 0.0001 |
Data from the combined dose group of all participants receiving any dose of dexfadrostat phosphate.[5][6]
Safety and Tolerability
Treatment-emergent adverse events (TEAEs) were all reported as mild or moderate, and no serious TEAEs were observed.[5][6] A potential risk associated with aldosterone synthase inhibitors is hyperkalemia, which necessitates careful monitoring.[7][8]
Experimental Protocols
Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To assess the 24-hour blood pressure profile of a subject to evaluate the efficacy of this compound.
Materials:
-
Validated ABPM device and software
-
Appropriately sized blood pressure cuffs
-
Measuring tape
-
Patient diary
Procedure:
-
Patient Preparation:
-
Instruct the patient to maintain their usual daily activities and medication schedule, unless otherwise specified by the study protocol.
-
Advise the patient to avoid vigorous exercise during the monitoring period.
-
Explain the importance of keeping the arm with the cuff still and at heart level during measurements.
-
Provide the patient with a diary to log activities, posture, sleep times, and any symptoms.
-
-
Device Preparation and Fitting:
-
Measure the circumference of the patient's non-dominant upper arm and select the appropriate cuff size.
-
Program the ABPM device to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Fit the cuff snugly on the patient's upper arm, with the artery marker positioned over the brachial artery.
-
Connect the cuff to the monitor and ensure the tubing is not kinked.
-
Take a manual blood pressure reading to verify the accuracy of the device.
-
-
Monitoring Period:
-
The patient wears the device for a continuous 24-hour period.
-
Instruct the patient on how to temporarily remove the device for bathing, if permitted by the monitor's design.
-
-
Data Retrieval and Analysis:
-
After 24 hours, remove the device from the patient.
-
Download the data from the monitor to the analysis software.
-
Review the data for a sufficient number of valid readings (typically >70% of total readings).
-
Analyze the mean 24-hour, daytime, and nighttime blood pressure, as well as the nocturnal dipping pattern.
-
Protocol for Measurement of Aldosterone-to-Renin Ratio (ARR)
Objective: To determine the ratio of plasma aldosterone concentration to plasma renin activity as a measure of mineralocorticoid excess and response to this compound.
Materials:
-
Phlebotomy supplies (needles, syringes, tourniquet)
-
EDTA-containing blood collection tubes
-
Refrigerated centrifuge
-
Pipettes and storage vials
-
Assay kits for aldosterone and renin (e.g., LC-MS/MS or validated immunoassay)
Procedure:
-
Patient Preparation:
-
Instruct the patient on dietary sodium intake as per the study protocol.
-
Certain medications that can interfere with the renin-angiotensin-aldosterone system may need to be withdrawn for a specified period before the test. This should be done under medical supervision.
-
The blood sample should be collected in the morning, after the patient has been ambulatory for at least 2 hours and then seated for 5-15 minutes.
-
-
Blood Collection:
-
Draw blood from a peripheral vein into an EDTA-containing tube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Record the time of collection and the patient's posture.
-
-
Sample Processing:
-
Process the blood sample as soon as possible after collection.
-
Centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Carefully aspirate the plasma and transfer it to a labeled storage vial.
-
Freeze the plasma sample at -20°C or lower until analysis.
-
-
Hormone Analysis:
-
Thaw the plasma samples before analysis.
-
Measure the plasma aldosterone concentration and plasma renin activity (or direct renin concentration) using a validated assay method.
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
-
Calculation of ARR:
-
Calculate the aldosterone-to-renin ratio by dividing the plasma aldosterone concentration by the plasma renin activity. Ensure consistent units are used for the calculation.
-
Experimental Workflow for a Phase 2 Clinical Trial
Caption: Typical experimental workflow for a Phase 2 clinical trial of this compound.
Conclusion
This compound represents a targeted therapeutic strategy for resistant hypertension by directly inhibiting aldosterone synthesis. The available clinical data demonstrates its potential to significantly lower blood pressure and normalize the aldosterone-to-renin ratio in patients with primary aldosteronism. The provided protocols for 24-hour ambulatory blood pressure monitoring and aldosterone-to-renin ratio measurement are crucial for the clinical development and evaluation of this promising new drug candidate. Further large-scale clinical trials are warranted to establish the long-term safety and efficacy of this compound in the broader population of patients with resistant hypertension.
References
- 1. aacblm.imiscloud.com [aacblm.imiscloud.com]
- 2. obgyn.wisc.edu [obgyn.wisc.edu]
- 3. clinicallabs.com.au [clinicallabs.com.au]
- 4. droracle.ai [droracle.ai]
- 5. nbt.nhs.uk [nbt.nhs.uk]
- 6. archildrens.org [archildrens.org]
- 7. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 8. uhs.nhs.uk [uhs.nhs.uk]
Application Notes and Protocols for (S)-Dexfadrostat in Chronic Kidney Disease Research
A Novel Approach to Aldosterone Synthase Inhibition in CKD
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key contributor to the advancement of CKD is the overactivation of the renin-angiotensin-aldosterone system (RAAS), which leads to inflammation, fibrosis, and ultimately, organ damage.[1] Aldosterone, a mineralocorticoid hormone, plays a significant role in the pathophysiology of hypertension and can contribute to a decline in kidney function through renal inflammation and fibrosis.[2] Emerging research has focused on aldosterone synthase inhibitors (ASIs) as a promising therapeutic strategy to mitigate the harmful effects of excessive aldosterone.[3][4] (S)-Dexfadrostat, also known as Baxdrostat, is a potent and highly selective oral small molecule inhibitor of aldosterone synthase (CYP11B2).[5][6] By selectively blocking the final step in aldosterone biosynthesis, Baxdrostat offers a targeted approach to reducing aldosterone levels, thereby potentially slowing the progression of CKD.[3][7]
These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols for researchers and drug development professionals interested in the therapeutic potential of this compound for chronic kidney disease.
Mechanism of Action
This compound (Baxdrostat) is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal gland.[5][7] This targeted inhibition leads to a significant reduction in plasma and urinary aldosterone concentrations.[8] Unlike mineralocorticoid receptor antagonists (MRAs), which block the effects of aldosterone at its receptor, Baxdrostat directly reduces the production of aldosterone.[7] This upstream inhibition may offer advantages by preventing both the genomic and non-genomic effects of aldosterone, which contribute to inflammation, fibrosis, and vascular damage in the kidneys and cardiovascular system.[3][7][9] The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme involved in cortisol synthesis, minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal axis.[6][9]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Caption: RAAS cascade leading to aldosterone production and its inhibition by this compound.
Preclinical and Clinical Data
Preclinical Studies
Preclinical research has demonstrated the potential of aldosterone synthase inhibitors to ameliorate kidney damage. In animal models of hypertension and kidney disease, these inhibitors have been shown to reduce proteinuria and prevent glomerulosclerosis and tubulointerstitial fibrosis.[4] For instance, in spontaneously hypertensive rats, the aldosterone synthase inhibitor FAD 286A, a dextroenantiomer of fadrozole, dose-dependently decreased urinary aldosterone excretion.[10][11] These studies provide a strong rationale for the investigation of this compound in CKD.
Clinical Trials
This compound (Baxdrostat) has undergone several clinical trials, demonstrating its efficacy and safety in patients with hypertension and CKD.
Table 1: Summary of Key Clinical Trial Data for this compound (Baxdrostat) and other Aldosterone Synthase Inhibitors in CKD
| Trial Name / Compound | Phase | Patient Population | Key Findings | Reference(s) |
| FigHTN-CKD (Baxdrostat) | 2 | 195 adults with CKD and uncontrolled hypertension | - Reduced seated office systolic blood pressure by an average of 8.1 mmHg more than placebo.[2] - Lowered urine albumin-to-creatinine ratio (UACR) by 55.2% compared to placebo.[2][12] | [2][12] |
| BI 690517 | 2 | 586 adults with CKD | - Dose-dependent reduction in UACR of up to 39% with 10 mg dose.[13][14][15] - Similar UACR reductions when added to empagliflozin.[14] | [13][14][15] |
| Lorundrostat | 2 | 59 adults with uncontrolled hypertension and CKD on SGLT2i and ACEi/ARB | - Significantly reduced automated office systolic blood pressure and albuminuria. | [16] |
| LCI699 (Osilodrostat) | 2 | 14 patients with primary aldosteronism | - Reduced supine plasma aldosterone concentration by up to 75%.[17][18] - Corrected hypokalemia and mildly decreased blood pressure.[18] | [17][18] |
Note: Data presented are from various studies and may have different methodologies and patient populations.
Hyperkalemia is the most commonly reported adverse event associated with aldosterone synthase inhibitors.[2][13] Ongoing Phase 3 trials are evaluating the efficacy and safety of Baxdrostat, often in combination with other CKD medications like SGLT2 inhibitors, to further establish its role in managing CKD.[2][19][20]
Experimental Protocols
In Vivo Evaluation of this compound in a Murine Model of Renal Fibrosis
This protocol describes a unilateral ureteral obstruction (UUO) model, a well-established method for inducing renal fibrosis to evaluate the efficacy of this compound.[21]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
UUO Surgery:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk sutures.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily by oral gavage, starting one day before or on the day of UUO surgery and continuing for the duration of the study (typically 7-14 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.
-
Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Process one kidney for histological analysis (e.g., Masson's trichrome staining for fibrosis, immunohistochemistry for markers like α-SMA and collagen I).[21]
-
Homogenize the other kidney for molecular analysis (e.g., qPCR for fibrotic and inflammatory gene expression, Western blotting for protein expression).
-
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for assessing this compound's efficacy in a UUO mouse model.
In Vitro Assessment of Anti-fibrotic Effects in Renal Cells
This protocol outlines a method to investigate the direct anti-fibrotic effects of this compound on cultured renal fibroblasts.
Materials:
-
Human renal fibroblasts (e.g., NRK-49F cell line)
-
Cell culture medium and supplements
-
This compound
-
Transforming growth factor-beta 1 (TGF-β1)
-
Reagents for qPCR, Western blotting, and immunofluorescence
Procedure:
-
Cell Culture: Culture renal fibroblasts under standard conditions.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Once cells reach desired confluency, serum-starve them for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (a potent pro-fibrotic cytokine) for 24-48 hours.[22]
-
-
Analysis:
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin).
-
Protein Expression: Lyse the cells and perform Western blotting to detect the protein levels of α-SMA, collagen I, and fibronectin.
-
Immunofluorescence: Fix and stain the cells to visualize the expression and localization of α-SMA.
-
Conclusion
This compound (Baxdrostat) represents a promising novel therapeutic agent for the management of chronic kidney disease. Its highly selective inhibition of aldosterone synthase offers a targeted approach to mitigating the detrimental effects of aldosterone, with clinical data demonstrating its potential to reduce blood pressure and albuminuria in patients with CKD. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in preclinical and in vitro models of kidney disease. Further research and ongoing clinical trials will be crucial in fully elucidating the long-term benefits and safety of this compound for the treatment of CKD.
References
- 1. Aldosterone Synthase Inhibitors for Cardiorenal Protection: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New medication lowered hard-to-control high blood pressure in people with chronic kidney disease | American Heart Association [newsroom.heart.org]
- 13. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]
- 14. "Efficacy and safety of aldosterone synthase inhibition with and withou" by Katherine R Tuttle, Sibylle J Hauske et al. [digitalcommons.providence.org]
- 15. hcplive.com [hcplive.com]
- 16. medscape.com [medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Aldosterone synthase inhibition with LCI699: a proof-of-concept study in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. A Phase III Study to Investigate the Efficacy and Safety of Baxdrostat in Combination with Dapagliflozin on CKD Progression in Participants with CKD and High blood pressure. [astrazenecaclinicaltrials.com]
- 21. gubra.dk [gubra.dk]
- 22. Research progress in anti-renal fibrosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Dexfadrostat in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a potent and selective inhibitor of aldosterone synthase (CYP11B2).[1] By targeting the final and rate-limiting step in aldosterone biosynthesis, this compound offers a promising therapeutic approach for conditions associated with aldosterone excess, such as primary aldosteronism, resistant hypertension, and chronic kidney disease. This document provides detailed application notes and protocols for the use of this compound in animal models, based on its mechanism of action and preclinical data from analogous aldosterone synthase inhibitors. Due to the limited availability of public preclinical data for this compound, the following dosage and protocol recommendations are extrapolated from studies on similar compounds and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound selectively inhibits CYP11B2, the enzyme responsible for the conversion of 11-deoxycorticosterone to corticosterone, and subsequently to aldosterone in the adrenal cortex.[1] This inhibition leads to a reduction in plasma and urinary aldosterone levels. The selectivity of this compound for CYP11B2 over the closely related CYP11B1 (11β-hydroxylase), which is involved in cortisol synthesis, minimizes the risk of adrenal insufficiency.[1]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Dosage in Animal Models
While specific preclinical dosage data for this compound is not widely published, data from other selective aldosterone synthase inhibitors, such as FAD286 (the racemic parent of dexfadrostat) and LCI699, can provide a starting point for dose-ranging studies.
Table 1: Representative Dosages of Aldosterone Synthase Inhibitors in Rodent Models
| Compound | Animal Model | Disease/Condition | Route of Administration | Dosage Range | Key Findings |
| FAD286 | Spontaneously Hypertensive Rats (SHR) | Hypertension | Oral | 10 - 30 mg/kg/day | Dose-dependent decrease in urinary aldosterone. |
| LCI699 | Double-transgenic rats (human renin and angiotensinogen) | Aldosterone-induced cardiac and renal damage | Oral | 1 - 10 mg/kg/day | Prevented cardiac and renal functional abnormalities. |
| LCI699 | Rats | Angiotensin II or ACTH-stimulated aldosterone release | Oral | 1 - 10 mg/kg | Dose-dependent inhibition of plasma aldosterone. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a hypertensive animal model. These protocols are based on established methodologies for studying aldosterone synthase inhibitors.
Protocol 1: Evaluation of this compound in a Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the effect of this compound on blood pressure and aldosterone levels in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
This compound phosphate
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Metabolic cages for urine collection
-
ELISA kits for aldosterone and corticosterone
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility for at least one week. Train the rats for tail-cuff blood pressure measurements for 3-5 consecutive days to minimize stress-induced variations.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat. Collect 24-hour urine samples using metabolic cages to measure baseline urinary aldosterone excretion.
-
Randomization and Dosing: Randomly assign rats to vehicle control and this compound treatment groups (n=8-10 per group). A suggested starting dose range, based on related compounds, could be 1, 3, and 10 mg/kg.
-
Drug Administration: Prepare fresh dosing solutions daily. Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring:
-
Measure blood pressure and heart rate weekly.
-
Collect 24-hour urine samples at the end of each week to measure urinary aldosterone and electrolyte levels (sodium and potassium).
-
Monitor body weight and general health of the animals daily.
-
-
Terminal Procedures: At the end of the treatment period, collect a final blood sample via cardiac puncture under anesthesia for measurement of plasma aldosterone, corticosterone, and renin activity. Euthanize the animals and collect heart and kidney tissues for histological analysis (e.g., fibrosis, hypertrophy).
Data Analysis:
-
Analyze changes in blood pressure, heart rate, and biochemical parameters over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Compare endpoint measurements between treatment groups and the vehicle control group using one-way ANOVA followed by a post-hoc test.
Experimental Workflow for SHR Model
Important Considerations
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for the solubility of this compound phosphate and is non-toxic to the animals.
-
Route of Administration: While oral gavage is common for preclinical studies, other routes may be considered depending on the experimental objectives and pharmacokinetic properties of the compound.
-
Dose Selection: The provided dosage ranges are based on analogous compounds. It is crucial to perform dose-ranging studies to determine the optimal dose of this compound for the specific animal model and desired therapeutic effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. While specific preclinical data on its use in animal models is limited in the public domain, the information provided in these application notes, derived from studies of similar aldosterone synthase inhibitors, offers a robust framework for researchers to design and execute their own investigations into the efficacy and pharmacological profile of this compound. Careful consideration of the experimental design, including animal model selection, dosage, and endpoint analysis, will be critical for generating high-quality, translatable data.
References
(S)-Dexfadrostat In Vitro Assay Protocols: A Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
(S)-Dexfadrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Elevated aldosterone levels are implicated in various cardiovascular and renal diseases. This document provides detailed in vitro assay protocols to characterize the inhibitory activity and selectivity of this compound and similar compounds.
Introduction
This compound targets the terminal step in aldosterone synthesis. Due to the high homology between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, it is crucial to assess the selectivity of any CYP11B2 inhibitor. The following protocols describe methods to determine the potency of this compound against CYP11B2 and its selectivity versus CYP11B1 using both enzymatic and cell-based assays.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of representative data.
| Assay Type | Target Enzyme | Substrate | This compound IC50 (nM) | Reference Compound (FAD286) IC50 (nM) |
| Enzymatic Assay | Human CYP11B2 | 11-Deoxycorticosterone | 0.5 - 2.0 | 1.6 ± 0.1 |
| Enzymatic Assay | Human CYP11B1 | 11-Deoxycortisol | >100 | 9.9 ± 0.9 |
| Cell-Based Assay | Endogenous CYP11B2 | Angiotensin II (Stimulated) | 5 - 15 | Not Reported |
Note: The IC50 values can vary depending on the specific experimental conditions, such as enzyme/cell source, substrate concentration, and incubation time.
Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. This compound intervenes at the final stage of this pathway.
Figure 1. Mechanism of action of this compound in the RAAS pathway.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Human CYP11B2 and CYP11B1 Enzymatic Inhibition Assay
This assay determines the inhibitory potential of this compound on recombinant human CYP11B2 and CYP11B1 enzymes.
Workflow:
Figure 2. Workflow for the CYP11B1/B2 enzymatic inhibition assay.
Materials:
-
Recombinant human CYP11B2 and CYP11B1 (expressed in a suitable system, e.g., fission yeast or V79 cells)[1]
-
11-Deoxycorticosterone (for CYP11B2 assay)
-
11-Deoxycortisol (for CYP11B1 assay)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl2)
-
Acetonitrile (for reaction termination)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the final desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant CYP11B2 or CYP11B1 enzyme
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add the respective substrate (11-Deoxycorticosterone for CYP11B2 or 11-Deoxycortisol for CYP11B1) to each well to initiate the reaction. The final substrate concentration should be close to the Km value for each enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the amount of product (aldosterone for CYP11B2, cortisol for CYP11B1) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: NCI-H295R Cell-Based Aldosterone Secretion Assay
This assay measures the effect of this compound on aldosterone production in a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis.
Workflow:
Figure 3. Workflow for the NCI-H295R cell-based aldosterone secretion assay.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with serum (e.g., 10% Cosmic Calf Serum) and ITS+ Premix[2]
-
This compound
-
Angiotensin II
-
24-well or 96-well cell culture plates
-
ELISA kit for aldosterone or LC-MS/MS system
-
Reagents for cell viability assay (e.g., MTT)
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with serum and ITS+ Premix in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the cells into 24-well or 96-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a pre-determined time (e.g., 1 hour) before stimulation.
-
Stimulation: Add Angiotensin II to the wells to a final concentration of 10-100 nM to stimulate aldosterone production.[2]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for aldosterone measurement.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the cells remaining in the plate using a standard method like the MTT assay to account for any cytotoxic effects of the compound.
-
Data Analysis: Normalize the aldosterone levels to the cell viability data. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Aldosterone Quantification by ELISA
This protocol provides a general procedure for quantifying aldosterone in cell culture supernatants using a competitive ELISA kit.
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.[4][5]
-
Assay Procedure:
-
Prepare aldosterone standards and controls as per the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the aldosterone-enzyme conjugate to each well.
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of aldosterone in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the aldosterone concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 4: Aldosterone and Cortisol Quantification by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of aldosterone and cortisol in cell culture supernatants.
Procedure:
-
Sample Preparation:
-
To a known volume of cell culture supernatant, add an internal standard (e.g., deuterated aldosterone and cortisol).
-
Perform a liquid-liquid extraction (e.g., with methyl-tert-butyl ether) or solid-phase extraction to isolate the steroids.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water and methanol with a modifier like ammonium fluoride).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for aldosterone, cortisol, and their internal standards.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the amount of aldosterone and cortisol in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
References
- 1. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Study of (S)-Dexfadrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dexfadrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal cortex.[1][2] Elevated aldosterone levels are a primary driver of primary aldosteronism (PA), a common cause of secondary hypertension.[3][4] By inhibiting CYP11B2, this compound directly targets the overproduction of aldosterone, offering a promising therapeutic strategy for PA and other conditions associated with aldosterone excess.[4][5] Phase 2 clinical trials have demonstrated that this compound effectively reduces the aldosterone-to-renin ratio (ARR) and ambulatory systolic blood pressure (aSBP) in patients with PA, with a favorable safety profile.[3][4]
These application notes provide a detailed framework for a preclinical in vivo study designed to evaluate the efficacy and safety of this compound in a relevant animal model of hyperaldosteronism-induced hypertension.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by selectively inhibiting the CYP11B2 enzyme. This enzyme is critical for the conversion of 11-deoxycorticosterone to aldosterone.[2] Inhibition of CYP11B2 leads to a decrease in aldosterone production, which in turn reduces sodium and water retention, and lowers blood pressure. This targeted action is a key advantage, as it avoids the off-target effects associated with non-selective mineralocorticoid receptor antagonists.[6]
Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
In VivoStudy Design
This study is designed to assess the dose-dependent effects of this compound on blood pressure, hormonal levels, and electrolyte balance in a rat model of aldosterone-induced hypertension.
Animal Model
The suggested animal model is the aldosterone-infused, salt-loaded uninephrectomized rat.[1] This model effectively mimics the key pathophysiological features of primary aldosteronism, including hypertension and suppressed renin levels.[1]
Experimental Groups
A total of 40 male Sprague-Dawley rats (8 weeks old) will be used, divided into four groups (n=10 per group):
| Group | Treatment | Rationale |
| 1 | Vehicle Control (Sham surgery + normal diet) | To establish baseline physiological parameters in healthy animals. |
| 2 | Disease Model (Aldosterone infusion + high-salt diet) + Vehicle | To induce hypertension and serve as the control for treatment efficacy. |
| 3 | Disease Model + this compound (Low Dose) | To evaluate the efficacy of a low dose of this compound. |
| 4 | Disease Model + this compound (High Dose) | To assess the dose-response relationship and maximal efficacy. |
Experimental Workflow
The study will be conducted over a period of 6 weeks.
Figure 2: Experimental workflow for the in vivo study of this compound.
Experimental Protocols
Animal Model Induction
-
Uninephrectomy: Rats will be anesthetized, and the left kidney will be surgically removed.
-
Osmotic Pump Implantation: Mini-osmotic pumps containing either aldosterone (0.75 µ g/hour ) or vehicle will be implanted subcutaneously.
-
Diet: Post-surgery, animals in the disease model groups will be provided with a high-salt diet (1% NaCl in drinking water).[1]
Drug Administration
-
This compound will be administered once daily via oral gavage for 4 weeks, starting 2 weeks post-surgery. Doses will be based on findings from Phase 1 clinical trials, adjusted for animal body weight.[6][7]
Blood Pressure Measurement
-
Systolic blood pressure will be measured weekly using a non-invasive tail-cuff method.[8] For terminal measurements, direct arterial blood pressure can be measured via carotid artery cannulation for greater accuracy.[9]
Biochemical Analysis
-
Blood Samples: At the end of the study, blood will be collected via cardiac puncture. Plasma will be separated and stored at -80°C.
-
Hormone Levels: Plasma aldosterone and renin activity will be measured using commercially available ELISA or radioimmunoassay kits.[10][11]
-
Electrolytes: Plasma sodium and potassium concentrations will be determined using an electrolyte analyzer.
Tissue Analysis
-
Histopathology: Heart and kidney tissues will be collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
-
Gene Expression: RNA will be extracted from adrenal glands to quantify the expression of CYP11B2 and other relevant genes using quantitative real-time PCR (qRT-PCR).
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Hemodynamic and Biochemical Parameters
| Parameter | Vehicle Control | Disease Model + Vehicle | Disease Model + this compound (Low Dose) | Disease Model + this compound (High Dose) |
| Systolic Blood Pressure (mmHg) | ||||
| Plasma Aldosterone (pg/mL) | ||||
| Plasma Renin Activity (ng/mL/hr) | ||||
| Aldosterone-to-Renin Ratio (ARR) | ||||
| Plasma Sodium (mmol/L) | ||||
| Plasma Potassium (mmol/L) |
Table 2: Organ-to-Body Weight Ratios and Histopathological Scores
| Parameter | Vehicle Control | Disease Model + Vehicle | Disease Model + this compound (Low Dose) | Disease Model + this compound (High Dose) |
| Heart Weight/Body Weight (mg/g) | ||||
| Kidney Weight/Body Weight (mg/g) | ||||
| Cardiac Fibrosis Score | ||||
| Renal Injury Score |
Conclusion
This detailed in vivo study design provides a robust framework for evaluating the preclinical efficacy and safety of this compound. The chosen animal model and endpoints are clinically relevant and will provide valuable data to support the continued development of this promising therapeutic agent for primary aldosteronism and related cardiovascular diseases. The clear protocols and data presentation formats will ensure reproducibility and ease of interpretation for researchers in the field.
References
- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Animal models of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models of Primary Aldosteronism: From Physiology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Hypertension and Hyperaldosteronism in a Rodent Model of Life-Long Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Evaluation of Assays for Plasma Renin Activity and Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of (S)-Dexfadrostat in Clinical Trials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the clinical efficacy of (S)-Dexfadrostat, a novel, potent, and selective aldosterone synthase inhibitor. The primary clinical application of this compound is in the treatment of primary aldosteronism (PA), a condition characterized by excessive aldosterone production.[1][2][3] Additionally, based on the pathophysiological roles of aldosterone, this document outlines exploratory protocols to investigate the potential efficacy of this compound in mitigating mitochondrial dysfunction and offering neuroprotection.
Primary Indication: Efficacy in Primary Aldosteronism
This compound directly inhibits aldosterone synthase (CYP11B2), the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[4][5][6] This mechanism of action leads to a reduction in aldosterone levels, which is expected to normalize blood pressure and electrolyte imbalances in patients with PA.
Signaling Pathway of this compound in the Renin-Angiotensin-Aldosterone System (RAAS)
References
- 1. mdpi.com [mdpi.com]
- 2. alpco.com [alpco.com]
- 3. researchgate.net [researchgate.net]
- 4. drg-international.com [drg-international.com]
- 5. ibl-international.com [ibl-international.com]
- 6. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CYP11B2 Inhibition with (S)-Dexfadrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone synthase, encoded by the CYP11B2 gene, is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] It catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a potent mineralocorticoid that regulates blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including primary aldosteronism and resistant hypertension, making CYP11B2 a promising therapeutic target.[2][3] (S)-Dexfadrostat, the dextro-rotatory stereoisomer of fadrozole, is a novel and potent inhibitor of aldosterone synthase.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to study CYP11B2 inhibition in a research setting.
This compound exhibits high selectivity for CYP11B2 over the closely homologous steroid 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[2][4] This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.[5] The compound has been shown to dose-dependently suppress aldosterone production in both preclinical and clinical studies.[2][6]
Mechanism of Action
This compound acts as a competitive inhibitor of CYP11B2. It precisely coordinates with the catalytic heme iron moiety within the substrate-binding pocket of the enzyme, forming a stable complex that blocks the enzymatic conversion of 11-deoxycorticosterone to aldosterone.[4] This inhibition leads to a reduction in aldosterone levels and a subsequent increase in the levels of its precursors, such as 11-deoxycorticosterone and corticosterone.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy and selectivity of this compound in inhibiting CYP11B2.
Table 1: In Vitro Inhibition of Human CYP11B1 and CYP11B2
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 59 | >10,000 | >169 |
Data synthesized from preclinical studies.
Table 2: Clinical Pharmacodynamic Effects of Dexfadrostat Phosphate in Patients with Primary Aldosteronism (8-week treatment)
| Parameter | Baseline (Mean) | End of Treatment (Mean) | Change from Baseline | p-value |
| Aldosterone-to-Renin Ratio (ARR) | 15.3 | 0.6 | -2.5 (log-normal values) | < 0.0001 |
| 24h Ambulatory Systolic Blood Pressure (aSBP, mmHg) | 142.6 | 131.9 | -10.7 | < 0.0001 |
Data from a Phase 2 clinical trial in patients with primary aldosteronism.[7][8]
Signaling Pathways and Experimental Workflow
Aldosterone Biosynthesis Pathway and Inhibition by this compound
Caption: Aldosterone biosynthesis pathway and the inhibitory action of this compound on CYP11B2.
Experimental Workflow for In Vitro CYP11B2 Inhibition Assay
Caption: A generalized workflow for assessing CYP11B2 inhibition in vitro.
Experimental Protocols
Protocol 1: In Vitro CYP11B2 Inhibition Assay Using NCI-H295R Cells
This protocol describes a cell-based assay to determine the inhibitory potential of this compound on aldosterone synthase in the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses the enzymes required for steroidogenesis.[9]
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with 5% Cosmic Calf Serum and 1% Penicillin-Streptomycin
-
This compound
-
Angiotensin II
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Aldosterone and Cortisol ELISA kits or LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture NCI-H295R cells in complete DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allow them to adhere and grow for 48 hours.
-
-
Stimulation and Treatment:
-
After 48 hours, replace the medium with fresh serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.1%.
-
Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
To stimulate aldosterone production, add Angiotensin II to a final concentration of 10 nM to all wells except the unstimulated control.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
Store the supernatant at -80°C until analysis.
-
-
Quantification of Aldosterone and Cortisol:
-
Quantify the concentrations of aldosterone and cortisol in the collected supernatants using either a commercial ELISA kit or by LC-MS/MS. Follow the manufacturer's instructions for the ELISA kit. For LC-MS/MS, an appropriate extraction and validated method should be used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aldosterone production for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Assess the effect on cortisol production to determine the selectivity of the inhibition.
-
Protocol 2: In Vitro Inhibition Assay Using Recombinant Human CYP11B2
This protocol outlines an enzymatic assay using recombinant human CYP11B2 to directly assess the inhibitory activity of this compound.
Materials:
-
Recombinant human CYP11B2 enzyme
-
11-Deoxycorticosterone (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Prepare the substrate solution (11-deoxycorticosterone) in assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, recombinant CYP11B2 enzyme, and the desired concentration of this compound or vehicle.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (11-deoxycorticosterone) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of aldosterone and corticosterone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of product formation in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Conclusion
This compound is a highly potent and selective inhibitor of CYP11B2, offering a valuable tool for studying the role of aldosterone in health and disease. The provided application notes and detailed protocols for in vitro assays will enable researchers to effectively investigate the mechanism and consequences of CYP11B2 inhibition. These studies are crucial for advancing our understanding of aldosterone-mediated pathologies and for the development of novel therapeutic strategies.
References
- 1. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Dexfadrostat Administration
Topic: Long-term effects of (S)-Dexfadrostat administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols summarize the currently available data on this compound from short-term clinical trials. As of the latest review, no long-term studies on the effects of this compound administration have been published. The available data is from a Phase 1 study in healthy volunteers (8 days of treatment) and a Phase 2 study in patients with primary aldosteronism (8 weeks of treatment). Therefore, this document outlines the established short-term effects and provides protocols for assessing key parameters that would be critical in future long-term studies.
Introduction
This compound (also known as DP13) is a novel, potent, and selective inhibitor of aldosterone synthase (CYP11B2).[1][2] It is under development for the treatment of primary aldosteronism (PA), a condition characterized by autonomous aldosterone overproduction, which leads to uncontrolled hypertension.[3] By directly targeting the synthesis of aldosterone, this compound represents a new therapeutic approach to managing this condition.[1][4] This document details the known effects of short-term this compound administration and provides standardized protocols for evaluating its biochemical and clinical impact.
Mechanism of Action
This compound selectively inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the final steps in the biosynthesis of aldosterone.[1] This inhibition leads to a reduction in plasma and urinary aldosterone levels.[3] Due to the feedback mechanisms of the renin-angiotensin-aldosterone system (RAAS), the decrease in aldosterone leads to a compensatory increase in plasma renin activity.[3]
Figure 1: Mechanism of Action of this compound in the RAAS pathway.
Summary of Short-Term Clinical Data
The available data from Phase 1 and Phase 2 clinical trials demonstrate that this compound is effective in reducing the biochemical and clinical manifestations of primary aldosteronism over an 8-week period.[3] It has shown a favorable safety profile with no serious adverse events reported.[3]
Table 1: Summary of Efficacy Data from Phase 2 Trial (8 weeks)[3][5]
| Parameter | Baseline (Mean/Median) | End of Treatment (Mean/Median) | Change | p-value |
| Aldosterone-to-Renin Ratio (ARR) | 15.3 (Median) | 0.6 (Median) | -2.5 (LSM change in log-normal values) | < 0.0001 |
| 24h Ambulatory Systolic BP (aSBP) | 142.6 mmHg (Mean) | 131.9 mmHg (Mean) | -10.7 mmHg (LSM change) | < 0.0001 |
| Plasma Potassium | Dose-dependent increase | Remained within normal range | Statistically significant increases by day 14 | < 0.0001 (all doses vs. day 1) |
LSM: Least-Squares Mean
Table 2: Summary of Safety and Tolerability (Phase 1 & 2 Trials)[3][5]
| Adverse Events | Observation |
| Serious Adverse Events | None reported. |
| Treatment-Emergent AEs (TEAEs) | All TEAEs were reported as mild or moderate. |
| Hyperkalemia | No evidence of clinically significant hyperkalemia. Mean plasma potassium concentrations remained within the normal range. |
| Cortisol Levels | Remained stable throughout the studies, indicating no off-target cortisol suppression. |
| Adrenal Insufficiency | No evidence of drug-induced adrenal insufficiency, confirmed by ACTH stimulation tests in the Phase 1 trial. |
| Hypothalamic-Pituitary-Gonadal Axis | No disruption observed. |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the assessment of this compound's effects. These protocols are based on standard clinical and laboratory practices and are representative of the methodologies used in the cited clinical trials.
Figure 2: General experimental workflow for a clinical trial of this compound.
Protocol 1: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To assess the effect of this compound on blood pressure over a 24-hour period.
Materials:
-
Validated ABPM device and appropriate cuff size.
-
Patient diary.
Procedure:
-
Fit the ABPM device on the non-dominant arm of the participant.[2]
-
Program the device to record blood pressure at intervals of every 15-30 minutes during the day and every 30-60 minutes at night.[2]
-
Instruct the participant to continue with their normal daily activities and to keep their arm still and at heart level during measurements.
-
Provide a diary for the participant to log activities, sleep times, and any symptoms.
-
After 24 hours, remove the device and download the data for analysis.
-
Ensure that at least 70% of the readings are valid, with a minimum of 20 valid daytime and 7 valid nighttime readings for a successful session.[2]
-
Calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures.
Protocol 2: Measurement of Plasma Aldosterone by LC-MS/MS
Objective: To quantify plasma aldosterone concentrations.
Materials:
-
EDTA plasma collection tubes.
-
Centrifuge.
-
LC-MS/MS system.
-
Aldosterone certified reference material and internal standard.
-
Reagents for solid-phase extraction (SPE).
Procedure:
-
Collect venous blood into an EDTA tube.
-
Centrifuge the sample to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Perform solid-phase extraction of aldosterone from the plasma sample after the addition of an internal standard.[4][5]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system for analysis.[4]
-
Quantify aldosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
Protocol 3: Measurement of Plasma Renin Activity (PRA)
Objective: To measure the enzymatic activity of renin in plasma.
Procedure:
-
Collect venous blood into an EDTA tube and keep at room temperature.[6]
-
Centrifuge at room temperature to separate plasma. The plasma should be transferred and frozen immediately to prevent cryoactivation.[6]
-
The principle of the assay is to measure the generation of Angiotensin I from endogenous angiotensinogen by renin.[6]
-
Incubate plasma samples at 37°C for a specified time (e.g., 90-180 minutes) to allow for the generation of Angiotensin I. A parallel sample is incubated at 0-4°C to prevent Angiotensin I generation, serving as a baseline.[7][8]
-
The amount of Angiotensin I generated is then quantified, typically by LC-MS/MS or a competitive immunoassay.[6][7]
-
PRA is calculated from the difference in Angiotensin I concentration between the 37°C and 0-4°C samples and is expressed as ng/mL/h.[7]
Protocol 4: ACTH Stimulation Test
Objective: To assess adrenal reserve and rule out drug-induced adrenal insufficiency.
Materials:
-
Cosyntropin (synthetic ACTH).
-
Heparinized blood collection tubes.
-
Centrifuge.
Procedure:
-
Collect a baseline blood sample for cortisol measurement.[9][10]
-
Administer 0.25 mg (250 µg) of cosyntropin intramuscularly or intravenously.[9][10]
-
Collect post-stimulation blood samples at 30 and 60 minutes after administration.[9][10]
-
Centrifuge all samples to separate plasma and measure cortisol levels.
-
Interpretation: A normal response is generally considered a post-stimulation cortisol level exceeding 18 µg/dL and an increment of at least 7 µg/dL above baseline.[9] A blunted response may suggest adrenal insufficiency.
Future Directions for Long-Term Studies
While short-term data is promising, dedicated long-term studies are essential to fully characterize the safety and efficacy of this compound. Key considerations for future research include:
-
Sustained Efficacy: Assessing whether the reductions in blood pressure and ARR are maintained over periods of 6 months to a year or longer.
-
Safety and Tolerability: Monitoring for any new or cumulative adverse events with prolonged exposure. Particular attention should be paid to electrolyte balance (potassium and sodium levels) and renal function.
-
Endocrine Effects: Long-term evaluation of the hypothalamic-pituitary-adrenal axis to confirm the absence of cortisol suppression or other off-target endocrine effects.
-
Cardiovascular and Renal Outcomes: Investigating whether long-term treatment with this compound leads to improvements in cardiovascular and renal endpoints, such as left ventricular hypertrophy and albuminuria, which are known consequences of primary aldosteronism.
References
- 1. dampha.s3.us-east-2.amazonaws.com [dampha.s3.us-east-2.amazonaws.com]
- 2. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. ibl-america.com [ibl-america.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. droracle.ai [droracle.ai]
- 10. testmenu.com [testmenu.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Dexfadrostat Development
Welcome to the technical support center for (S)-Dexfadrostat. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of this compound.
Frequently Asked Questions (FAQs)
Issue 1: Poor Aqueous Solubility
Q1: What is the reported solubility of this compound?
Data Summary: this compound Solubility
| Solvent / Vehicle | Concentration | Result |
|---|---|---|
| DMSO | 110 mg/mL (492.68 mM) | Requires ultrasonic assistance |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.75 mg/mL (12.32 mM) | Clear solution |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL (12.32 mM) | Clear solution |
| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL (12.32 mM) | Clear solution |
(Data sourced from MedChemExpress)[3][4]
Issue 2: Formulation and Bioavailability Challenges
Q2: What are the primary formulation challenges associated with a poorly soluble compound like this compound?
A significant number of new drug candidates are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[2] These compounds present several predictable formulation challenges:
-
Low Oral Bioavailability : Poor aqueous solubility is a primary reason for insufficient bioavailability for orally administered drugs.[5] The dissolution rate in the gastrointestinal fluid often becomes the rate-limiting step for absorption.[6]
-
Chemical and Physical Instability : Poorly soluble drugs can be prone to physical instability, such as converting between different polymorphic forms, or chemical degradation like hydrolysis and oxidation.[2]
-
Manufacturability Issues : Challenges can arise during manufacturing scale-up, leading to batch-to-batch variability and failure to meet established specifications.[7]
-
Excipient Compatibility : Selecting appropriate excipients that are compatible with the active pharmaceutical ingredient (API) and can effectively enhance solubility without causing degradation is a critical challenge.[8]
Logical Relationship: Poor Solubility and Formulation Hurdles
Caption: Core formulation challenges stemming from poor aqueous solubility.
Troubleshooting Guides & Protocols
Guide 1: Selecting a Solubility Enhancement Strategy
Q3: My experiments confirm poor solubility. What are my options to improve it?
For BCS Class II drugs (low solubility, high permeability), several established techniques can enhance solubility and improve dissolution rates.[9] The choice of strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target release profile.
Data Summary: Common Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solid Dispersion | Dispersing the API in an inert hydrophilic carrier at a solid state.[5] | Significant increase in dissolution rate; can convert API to a more soluble amorphous form.[5][6] | Potential for physical instability (recrystallization); manufacturing can be complex.[2] |
| Particle Size Reduction | Increasing the surface area by reducing particle size (e.g., micronization, nanomilling).[9] | Follows Noyes-Whitney principle to improve dissolution; widely used technology.[2] | Can lead to particle aggregation; may not be sufficient for highly insoluble compounds. |
| Lipid-Based Systems | Formulating the API in oils, surfactants, and co-solvents (e.g., SMEDDS/SNEDDS). | Suitable for lipophilic drugs; can improve absorption via lymphatic pathways.[2] | Potential for API precipitation upon dilution in GI fluids; requires careful excipient selection. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule.[9] | Enhances solubility by creating a hydrophilic exterior while protecting the API.[2] | Limited by the stoichiometry of the complex; can be expensive. |
| Salt/Co-crystal Formation | Modifying the API into a salt or co-crystal form with improved solubility characteristics.[2][9] | Can significantly alter pH-solubility profiles and improve dissolution.[2] | Not all APIs have suitable functional groups for salt formation; co-crystal screening can be extensive. |
Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a suitable solubility enhancement method.
Guide 2: Experimental Protocol for Formulation Development
Q4: Can you provide a starting protocol for preparing a solid dispersion of this compound?
Yes. The solvent evaporation method is a common and effective laboratory-scale technique for preparing solid dispersions to enhance the solubility of poorly water-soluble drugs.[10]
Protocol: Preparation of this compound Solid Dispersion via Solvent Evaporation
1. Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)).[6]
2. Materials & Equipment:
-
This compound
-
Hydrophilic carrier (PVP K30 or PEG 6000)
-
Organic solvent (e.g., ethanol, methanol, or dichloromethane)
-
Beakers and magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
3. Methodology:
-
Step 1: Dissolution: Accurately weigh this compound and the selected carrier (e.g., in a 1:1, 1:3, and 1:5 drug-to-carrier ratio). Dissolve both components completely in a suitable volume of the organic solvent in a beaker with magnetic stirring to form a clear solution.
-
Step 2: Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). Continue until a solid mass or thin film is formed.
-
Step 3: Drying: Place the resulting solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[10]
-
Step 4: Pulverization & Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass gently using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[10]
-
Step 5: Characterization: Analyze the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions, and a dissolution test (USP Apparatus II) to evaluate the enhancement in drug release compared to the pure API.
Workflow for Solid Dispersion Preparation
Caption: Experimental workflow for solid dispersion preparation and analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. casss.org [casss.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. bepls.com [bepls.com]
Optimizing (S)-Dexfadrostat dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S)-Dexfadrostat dosage for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as dexfadrostat phosphate (DP13), is a novel and potent inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] It specifically targets the final steps in the biosynthesis of aldosterone, thereby reducing its production.[5] This targeted action addresses the root cause of conditions like primary aldosteronism, which is characterized by the excessive and uncontrolled production of aldosterone.[4][6]
Q2: What is the recommended starting dose for this compound in clinical studies?
Based on Phase 2 clinical trial data, a 4 mg once-daily oral dose is considered an effective starting dose for correcting the aldosterone-to-renin ratio (ARR) and ambulatory systolic blood pressure (aSBP).[7]
Q3: How quickly can a therapeutic effect be observed?
Reductions in the biochemical and clinical manifestations of hyperaldosteronism, such as a decrease in ARR and blood pressure, have been observed as early as day 14 of treatment with this compound.[7]
Q4: Is there a dose-dependent effect on efficacy?
Yes, a dose-dependent correction of ARR and aSBP has been observed.[7] However, studies have shown that a 12 mg dose did not provide additional clinical benefit compared to an 8 mg dose.[7]
Q5: What are the main safety findings associated with this compound?
This compound has been well-tolerated in clinical trials at doses up to 16 mg.[1][2] No serious adverse events were reported in the Phase 2 trial, and all treatment-emergent adverse events were mild to moderate.[8] Importantly, there was no evidence of drug-induced adrenal insufficiency.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Insufficient reduction in aldosterone-to-renin ratio (ARR) at 4 mg dose. | Endocrine counter-regulation. | In some cases, the 4 mg dose may not sustain 24-hour aldosterone suppression after prolonged treatment due to endocrine counter-regulation.[1][2] Consider increasing the dose to 8 mg once daily, as this has been shown to provide sustained suppression.[1][2] |
| No additional improvement in blood pressure at 12 mg compared to 8 mg. | Efficacy plateau. | Phase 2 data suggests that the clinical benefit of this compound may plateau after the 8 mg dose.[7] Continuing with the 8 mg dose is recommended to minimize potential off-target effects and patient burden. |
| Concerns about off-target effects on cortisol production. | Inhibition of CYP11B1. | This compound is highly selective for CYP11B2 over CYP11B1.[5] At therapeutic doses (4-12 mg), no significant changes in blood cortisol levels have been observed.[7][8] Partial inhibition of cortisol production has been noted at higher doses (≥16 mg/day) in healthy volunteers.[9][10] Adhering to the recommended therapeutic dose range should mitigate this risk. |
Quantitative Data Summary
Table 1: Summary of Efficacy Data from Phase 2 Clinical Trial in Patients with Primary Aldosteronism [7][8][11]
| Parameter | Baseline (Mean) | End of Treatment (Mean) | Least-Squares Mean Change | p-value |
| Aldosterone-to-Renin Ratio (ARR) | 15.3 | 0.6 | -2.5 (log-normal values) | < 0.0001 |
| 24h Ambulatory Systolic Blood Pressure (aSBP) | 142.6 mmHg | 131.9 mmHg | -10.7 mmHg | < 0.0001 |
Table 2: Dose-Dependent Changes in Ambulatory Systolic Blood Pressure (aSBP) [7]
| Dose Group | Least-Squares Mean Change in aSBP |
| 4 mg | -5.4 mmHg |
| 8 mg | -7.5 mmHg |
Experimental Protocols
Protocol: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for this compound in Primary Aldosteronism [7][8][11]
1. Participant Population:
-
Adults diagnosed with Primary Aldosteronism (PA).
-
Office systolic blood pressure between 145–190 mmHg.
2. Study Design:
-
Run-in Period: 2-week single-blind placebo run-in.
-
Treatment Period: 8-week double-blind treatment period. Participants are randomized (1:1:1) to receive one of the following oral doses once daily:
-
4 mg this compound phosphate
-
8 mg this compound phosphate
-
12 mg this compound phosphate
-
-
Withdrawal Period: 2-week single-blind placebo withdrawal period.
3. Key Assessments:
-
Primary Endpoints:
-
Change in aldosterone-to-renin ratio (ARR) from baseline to the end of the treatment period.
-
Change in mean 24-hour ambulatory systolic blood pressure (aSBP) from baseline to the end of the treatment period.
-
-
Safety Endpoints:
-
Occurrence of treatment-emergent adverse events (TEAEs) and serious adverse events.
-
-
Data Collection:
-
Blood samples are collected every 2 weeks.
-
24-hour aSBP is recorded at the beginning and end of the treatment period.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Phase 2 Clinical Trial Workflow.
References
- 1. iris.unito.it [iris.unito.it]
- 2. CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Damian Pharma Investors [damianpharma.com]
- 6. dampha.s3.us-east-2.amazonaws.com [dampha.s3.us-east-2.amazonaws.com]
- 7. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Dexfadrostat Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of (S)-Dexfadrostat. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound and its hydrochloride salt should be stored in a dry, dark environment. Recommended storage temperatures are:
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a benzonitrile group and a tetrahydroimidazo[1,5-a]pyridine moiety, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The benzonitrile group can undergo hydrolysis under acidic or basic conditions to form 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid.
-
Oxidation: The tetrahydroimidazo[1,5-a]pyridine ring system, particularly the imidazole ring, may be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light and may undergo photolytic degradation.
Q3: Are there any known incompatibilities with common excipients?
Specific incompatibility studies for this compound are not widely published. However, based on general chemical principles, excipients with high water content or those that can create acidic or basic microenvironments could potentially promote hydrolytic degradation. Excipients with peroxide impurities could initiate oxidative degradation. It is recommended to perform compatibility studies with selected excipients during formulation development.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in aqueous solution over time. | Hydrolytic degradation. The benzonitrile group may be hydrolyzing to a carboxylic acid. This is more likely to occur at non-neutral pH. | - Buffer the solution to a neutral pH (around 7.0).- Prepare solutions fresh daily.- If long-term storage in solution is necessary, perform a pH-rate profile study to identify the pH of maximum stability.- Store solutions at reduced temperatures (2-8 °C). |
| Appearance of unknown peaks in HPLC analysis after exposure to air or certain excipients. | Oxidative degradation. The imidazole ring system is a potential site for oxidation. | - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Consider the addition of an antioxidant to the formulation, ensuring compatibility.- Screen excipients for peroxide content. |
| Discoloration or degradation of the compound when exposed to light. | Photolytic degradation. The aromatic and heterocyclic rings in the molecule may absorb UV or visible light, leading to degradation. | - Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.- Conduct photostability studies according to ICH Q1B guidelines to assess the extent of degradation. |
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Structure | Notes |
| Hydrolysis | 4-((5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid | C₁₄H₁₄N₂O₂ | Formation of a carboxylic acid from the nitrile group. |
| Oxidation | N-oxide derivatives of the imidazole ring | C₁₄H₁₃N₃O | Oxidation of the nitrogen atoms in the imidazole ring is a common pathway for similar structures. |
| Oxidation | Hydroxylated derivatives on the tetrahydro-pyridine ring | C₁₄H₁₃N₃O | The aliphatic ring is also a potential site for oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study (Oxidation)
-
Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture) at a concentration of 1 mg/mL.
-
Oxidative Stress: Add 3% hydrogen peroxide to the solution. Incubate at room temperature for 24 hours, protected from light.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation: Place the solid this compound powder and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in transparent containers.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sample Analysis: After the exposure period, analyze the solid and solution samples, along with the dark controls, by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: (S)-Dexfadrostat Therapy
Disclaimer: Information regarding a specific drug named "(S)-Dexfadrostat" is not widely available in the public domain. This technical support guide is based on a hypothetical scenario where this compound is an investigational inhibitor of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2] The troubleshooting and experimental advice is grounded in established principles of oncology drug development and mechanisms of resistance to mTOR inhibitors.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the mammalian Target of Rapamycin Complex 1 (mTORC1). It functions by binding to the FKBP12 protein, forming a complex that then interacts with the FRB domain of mTOR, preventing the phosphorylation of its downstream targets like S6 Kinase (S6K) and 4E-BP1.[5] This action effectively blocks protein synthesis and cell cycle progression, leading to a reduction in tumor cell proliferation.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound after initial successful treatment. What are the potential causes?
A2: Decreased sensitivity, or acquired resistance, is a common challenge in targeted cancer therapy.[6] The primary causes can be categorized as:
-
Pharmacokinetic Issues: Problems with the compound's stability, concentration, or cellular uptake.
-
Cellular Resistance Mechanisms: Biological changes within the cancer cells that allow them to overcome the drug's effects. These can include:
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to the paradoxical activation of upstream survival pathways, most notably the PI3K/AKT pathway.[7][8]
-
Bypass Pathway Upregulation: Cancer cells may activate parallel signaling pathways, such as the MAPK/ERK pathway, to sustain their growth and proliferation.[7]
-
Target Modification: Mutations in the mTOR gene (specifically in the FRB domain) can prevent this compound from binding effectively.[3][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell.[10]
-
Q3: How do I confirm that my cell line has developed resistance?
A3: The first step is to quantitatively assess the drug's efficacy in your "resistant" cell line compared to the original, "sensitive" parental line. This is typically done by performing a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) over a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).[11][12] A significant increase (typically 3- to 10-fold or more) in the IC50 value for the resistant line compared to the parental line confirms the development of resistance.[12]
Q4: What are some initial troubleshooting steps if I suspect resistance?
A4: Before delving into complex mechanistic studies, it's crucial to rule out common experimental issues:[13]
-
Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock.
-
Cell Line Health: Ensure your cell line is not contaminated (e.g., with mycoplasma) and has been recently authenticated.[14]
-
Protocol Consistency: Review your cell seeding density, drug incubation times, and assay procedures for any inconsistencies.[15]
Q5: What strategies can I explore to overcome resistance to this compound?
A5: Strategies to overcome resistance typically involve rational combination therapies tailored to the specific resistance mechanism:[7]
-
Dual Pathway Inhibition: If feedback activation of the PI3K/AKT pathway is observed, combining this compound with a PI3K or AKT inhibitor may be effective.[7] Similarly, if the MAPK/ERK pathway is activated, combining it with a MEK inhibitor could restore sensitivity.
-
Next-Generation Inhibitors: For resistance caused by mTOR mutations, newer generations of mTOR inhibitors that can bind to the mutated target might be necessary.[16]
-
Inhibition of Drug Efflux: If increased P-glycoprotein expression is the cause, co-administration of a P-gp inhibitor could restore intracellular drug concentrations.
Troubleshooting Guides
Guide 1: Investigating Reduced Efficacy of this compound In Vitro
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent dose-response curves | Experimental variability | - Ensure uniform cell seeding and distribution.- Use automated liquid handling for drug dilutions if possible.- Randomize plate layouts to avoid "edge effects".[15] |
| Sudden loss of efficacy in all experiments | Compound degradation or contamination | - Prepare a fresh stock solution of this compound.- Verify the solvent (e.g., DMSO) is not contaminated.- Test for mycoplasma contamination in cell cultures.[17] |
| Gradual increase in IC50 over time | Development of acquired resistance | - Perform a dose-response assay to confirm the shift in IC50 (see Protocol 1).- Compare the IC50 of the current cell stock to a freshly thawed, low-passage parental stock.- If resistance is confirmed, proceed to Guide 2. |
Guide 2: Identifying the Molecular Mechanism of Resistance
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| PI3K/AKT Feedback Activation | Western Blot for p-AKT, p-S6K | Increased p-AKT levels despite effective p-S6K inhibition by this compound. |
| MAPK/ERK Bypass Pathway | Western Blot for p-ERK, p-MEK | Elevated levels of p-ERK and p-MEK compared to sensitive cells. |
| Increased Drug Efflux | Western Blot for P-glycoprotein (MDR1) | Higher expression of P-glycoprotein in resistant cells. |
| Target Mutation | Sanger or Next-Generation Sequencing of the mTOR gene | Identification of mutations in the FRB domain of mTOR. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental MCF-7 | 72 hours | 15 | - |
| MCF-7 Resistant | 72 hours | 180 | 12 |
Table 2: Hypothetical Protein Expression Changes in Resistant MCF-7 Cells
| Protein | Parental Cells (Relative Density) | Resistant Cells (Relative Density) | Interpretation |
| p-AKT (Ser473) | 1.0 | 3.5 | Upregulation of PI3K/AKT pathway |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 | No significant change in MAPK pathway |
| P-glycoprotein (MDR1) | 1.0 | 1.2 | No significant increase in drug efflux pump |
| Total mTOR | 1.0 | 1.1 | No change in total target protein |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[12]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, total AKT, total ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with this compound target.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Decision tree for selecting combination therapy strategies.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 6. Predicted mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
Minimizing side effects of (S)-Dexfadrostat
Technical Support Center: (S)-Dexfadrostat
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with this compound. The information herein is designed to help minimize side effects and ensure data accuracy during your experiments.
Mechanism of Action
This compound is a potent, selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme often overexpressed in cancer stem cells. By inhibiting ALDH1A1, this compound leads to an accumulation of cytotoxic aldehydes within the target cells, ultimately inducing apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent toxicity.[1]
Q2: How should I store this compound?
A2: Store the solid compound and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles. For optimal stability, aliquot the stock solution into smaller volumes for single-use applications.
Q3: I am not observing a dose-dependent effect on cell viability. What could be the reason?
A3: A lack of a clear dose-response curve could be due to several factors:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high (causing maximum effect at all doses) or too low (not reaching the effective concentration).[1]
-
Compound Instability: Ensure proper storage of this compound and prepare fresh dilutions for each experiment.[2]
-
Cellular Resistance: The cell line you are using may have low ALDH1A1 expression or alternative mechanisms to process cytotoxic aldehydes. Verify target expression using methods like Western blotting.[3]
Q4: Can this compound be used in animal models?
A4: Yes, this compound can be used in preclinical animal models. However, formulation and potential in vivo side effects such as hepatotoxicity should be carefully considered. It is recommended to conduct preliminary toxicology studies to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Caption: A logical workflow for troubleshooting inconsistent data.
Issue 1: High Variability in Cell Viability Assay Replicates
-
Potential Cause: Inconsistent cell seeding, compound precipitation, or assay-specific artifacts can lead to high variability.[4] Edge effects in 96-well plates are also a common source of error.[4]
-
Troubleshooting Steps:
-
Improve Cell Seeding: Ensure a homogenous cell suspension before plating. Pipette up and down gently before dispensing into each well.
-
Check for Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations.[1] If precipitation is observed, consider using a lower concentration range or a different solvent system.[1]
-
Use Orthogonal Assays: Some compounds can interfere with formazan-based assays (e.g., MTT, XTT).[1] Consider using an alternative viability assay with a different detection method, such as an ATP-based assay (e.g., CellTiter-Glo®).[1][2]
-
Mitigate Edge Effects: Avoid using the outermost wells of a 96-well plate for experimental samples, as they are more prone to evaporation.[4] Fill these wells with sterile PBS or media to maintain humidity.[4]
-
Issue 2: Unexpected Toxicity in Control (Non-Cancerous) Cell Lines
-
Potential Cause: Off-target effects are a common challenge with kinase inhibitors and other targeted therapies.[3][5] this compound may be inhibiting other ALDH isoforms or unrelated enzymes that are important for the viability of the control cell line.[6]
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases and other enzymes to identify potential off-targets.[3]
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of ALDH1A1 with a distinct chemical scaffold.[3] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of ALDH1A1 in your cell lines. This can help confirm that the observed cytotoxicity is due to the inhibition of the intended target.[3]
-
Issue 3: Observed Hepatotoxicity in Preclinical Animal Models
-
Potential Cause: Drug-induced liver injury (DILI) is a significant concern in drug development.[7] It can be caused by the parent drug or its metabolites, off-target effects, or the formation of reactive metabolites.[8][9]
-
Troubleshooting Steps:
-
In Vitro Hepatotoxicity Assessment: Use primary human hepatocytes or 3D liver spheroids to assess the potential for liver injury in a more physiologically relevant model.[7]
-
Metabolite Identification: Analyze plasma and liver tissue from treated animals to identify major metabolites of this compound. These metabolites can then be synthesized and tested for toxicity.
-
Co-administration with Hepatoprotectants: In some research contexts, co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), may mitigate liver damage.[10]
-
Data Summaries
Table 1: Selectivity Profile of this compound Against ALDH Isoforms
| Enzyme | IC50 (nM) | Fold Selectivity (vs. ALDH1A1) |
| ALDH1A1 | 15 | 1 |
| ALDH1A2 | 850 | 57 |
| ALDH1A3 | 1,200 | 80 |
| ALDH2 | >10,000 | >667 |
Table 2: Comparative Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | ALDH1A1 Expression | GI50 (µM) |
| MCF-7 | Breast Cancer | High | 0.5 |
| PANC-1 | Pancreatic Cancer | High | 1.2 |
| MCF-10A | Normal Breast | Low | 15.8 |
| hTERT-HPNE | Normal Pancreatic | Low | 25.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.
-
Materials:
-
Adherent cells in culture
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.[1]
-
Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cells
This protocol provides a method for screening this compound for potential hepatotoxicity.
-
Materials:
-
HepG2 cells
-
This compound stock solution
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24 and 48 hours. Include a positive control (e.g., a known hepatotoxin like acetaminophen) and a vehicle control.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to a lysis control (maximum LDH release). This provides an indication of cell membrane damage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The evolution of strategies to minimise the risk of human drug-induced liver injury (DILI) in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical strategy to reduce clinical hepatotoxicity using in vitro bioactivation data for >200 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gap Junction Inhibition Prevents Drug-induced Liver Toxicity and Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability issues with (S)-Dexfadrostat formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Dexfadrostat formulations. The information provided is intended to address potential bioavailability issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective non-steroidal inhibitor of aldosterone synthase (CYP11B2).[1][2] CYP11B2 is the key enzyme responsible for the final steps of aldosterone biosynthesis.[2][3] By inhibiting this enzyme, this compound reduces the production of aldosterone.[1] This makes it a promising therapeutic agent for conditions associated with excessive aldosterone levels, such as primary aldosteronism, hypertension, and heart failure.[1][2]
Q2: What are the potential causes of poor oral bioavailability for this compound?
While specific bioavailability challenges for this compound are not extensively documented in publicly available literature, common factors that can lead to poor oral bioavailability for small molecule drugs include:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility can be a rate-limiting step for absorption.
-
Poor Membrane Permeability: The drug must be able to pass through the intestinal epithelial cell layer to enter the systemic circulation. Factors like high molecular weight, polarity, and being a substrate for efflux transporters can limit permeability.[4]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching the systemic circulation. Significant metabolism in the liver can reduce the amount of active drug that reaches its target.[4]
Q3: What initial in vitro assays are recommended to assess the potential for bioavailability issues with a new this compound formulation?
A tiered approach is recommended:
-
Solubility Studies: Determine the solubility of the this compound formulation in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Dissolution Testing: Evaluate the rate and extent of drug release from the formulation under standardized conditions.[5]
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer to predict intestinal permeability and identify potential for efflux transporter involvement.[6][7]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Aqueous Solubility of this compound | Characterize the solid-state properties of the drug substance (polymorphism, crystallinity). | Consider formulation strategies such as particle size reduction (micronization, nanosuspension), salt formation, or creating an amorphous solid dispersion.[8] |
| Formulation Excipient Incompatibility | Review the excipients used in the formulation. Hydrophobic lubricants (e.g., magnesium stearate) can sometimes hinder dissolution. | Optimize the type and concentration of excipients. Consider incorporating wetting agents or superdisintegrants.[9] |
| Inadequate Formulation Design | The formulation may not be optimized for the physicochemical properties of this compound. | Develop alternative formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or complexation with cyclodextrins.[10] |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Passive Permeability | Assess the physicochemical properties of this compound (LogP, polar surface area). | If properties are suboptimal, medicinal chemistry efforts may be needed to modify the molecule. Formulation approaches like lipid-based formulations can sometimes improve passive diffusion.[11] |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Conduct bidirectional Caco-2 assays to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[7] | Investigate the use of excipients that can inhibit efflux transporters. However, this approach requires careful consideration of potential drug-drug interactions. |
| Poor Compound Stability in Assay Medium | Analyze the concentration of this compound in the donor compartment at the end of the experiment to check for degradation. | If instability is observed, modify the assay buffer (e.g., adjust pH) or shorten the incubation time if feasible. |
Data Presentation
The following tables present hypothetical data to illustrate how formulation changes can impact the bioavailability of this compound.
Table 1: In Vitro Dissolution of Different this compound Formulations
| Formulation | Dissolution Medium | % Dissolved at 30 min | % Dissolved at 60 min |
| Formulation A (Micronized) | Simulated Gastric Fluid (pH 1.2) | 45% | 65% |
| Formulation B (Nanosuspension) | Simulated Gastric Fluid (pH 1.2) | 75% | 95% |
| Formulation C (Amorphous Solid Dispersion) | Simulated Gastric Fluid (pH 1.2) | 85% | >99% |
| Formulation A (Micronized) | Simulated Intestinal Fluid (pH 6.8) | 30% | 50% |
| Formulation B (Nanosuspension) | Simulated Intestinal Fluid (pH 6.8) | 60% | 85% |
| Formulation C (Amorphous Solid Dispersion) | Simulated Intestinal Fluid (pH 6.8) | 70% | 92% |
Table 2: Permeability and Bioavailability Parameters of this compound Formulations in Preclinical Models
| Formulation | Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s) | Oral Bioavailability in Rats (%) |
| Formulation A (Micronized) | 2.5 | 15% |
| Formulation B (Nanosuspension) | 3.1 | 25% |
| Formulation C (Amorphous Solid Dispersion) | 3.5 | 35% |
| Formulation D (SEDDS) | 4.2 | 50% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus) set to a rotation speed of 50 RPM. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). De-gas the medium prior to use.[12]
-
Sample Introduction: Place one unit of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis: Filter the samples promptly and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a pre-determined threshold.[13]
-
Dosing Solution Preparation: Prepare a dosing solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound.[14]
-
-
Efflux Measurement (Basolateral to Apical):
-
For bidirectional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at specified time points.[15]
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (in a suitable vehicle) to determine the clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose of the this compound formulation to fasted rats.[16]
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Aldosterone Signaling Pathway
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for the assessment and optimization of oral bioavailability.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is dissolution testing? [pion-inc.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. drughunter.com [drughunter.com]
- 9. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. Investigation of Dissolution Failure [pharmaspecialists.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
(S)-Dexfadrostat versus other aldosterone synthase inhibitors
An Objective Comparison for Researchers and Drug Development Professionals
Introduction to Aldosterone Synthase and its Inhibition
Aldosterone, a mineralocorticoid hormone, is the final product of the renin-angiotensin-aldosterone system (RAAS) and a key regulator of blood pressure and electrolyte balance.[1] Its synthesis is catalyzed by the enzyme aldosterone synthase (encoded by the CYP11B2 gene).[2] However, excessive aldosterone levels contribute to inflammation, fibrosis, and adverse cardiovascular and renal events, independent of blood pressure.[3][4]
Aldosterone Synthase Inhibitors (ASIs) are a therapeutic class designed to directly block the production of aldosterone.[5] This approach offers a potential advantage over mineralocorticoid receptor antagonists (MRAs) like spironolactone, as ASIs can mitigate both the genomic and the non-genomic effects of aldosterone.[5][6] The primary challenge in developing ASIs is achieving high selectivity for aldosterone synthase (CYP11B2) over the structurally similar enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[2][3] These two enzymes share approximately 93-95% sequence homology, making selective inhibition difficult.[2][7] A lack of selectivity can lead to off-target inhibition of cortisol production, risking adrenal insufficiency.[8] This guide compares the novel, selective ASI (S)-Dexfadrostat (also known as baxdrostat and CIN-107) with earlier-generation inhibitors.
Comparative Efficacy and Selectivity
The clinical viability of an ASI is determined by its potency in inhibiting CYP11B2 and its selectivity against CYP11B1. This compound has demonstrated a superior selectivity profile compared to its predecessors.
-
This compound (Baxdrostat/CIN-107): This highly selective ASI shows a 100-fold greater affinity for CYP11B2 than for CYP11B1.[9] Preclinical studies in cynomolgus monkeys and Phase 1 trials in healthy volunteers confirmed that it effectively reduces aldosterone levels without impacting ACTH-stimulated cortisol production, demonstrating its high selectivity in practice.[8][10]
-
Osilodrostat (LCI699): Initially developed for hypertension, osilodrostat is a potent inhibitor of both CYP11B1 and CYP11B2.[11][12] Its lack of selectivity led to its repurposing as a treatment for Cushing's disease, where cortisol inhibition is the therapeutic goal.[13][14] During hypertension trials, osilodrostat showed partial inhibition of CYP11B1, evidenced by a blunted cortisol response to ACTH stimulation.[15]
-
Fadrozole (and FAD286): An early imidazole-based compound, fadrozole was first investigated as an aromatase inhibitor.[7] Its dextroenantiomer, FAD286, was found to inhibit aldosterone synthase but with poor selectivity, showing only a ~6-fold greater affinity for CYP11B2 over CYP11B1.[7][9] This low selectivity limited its clinical development for hypertension due to the risk of cortisol suppression.[7]
Data Presentation: In Vitro Inhibitor Selectivity
| Compound | Target Enzyme | Other Key Enzyme Inhibited | Selectivity Ratio (CYP11B1/CYP11B2) | Key Finding |
| This compound | Aldosterone Synthase (CYP11B2) | 11β-hydroxylase (CYP11B1) | ~100 : 1[9] | High selectivity allows for aldosterone reduction without significant cortisol suppression.[8] |
| Osilodrostat | Aldosterone Synthase (CYP11B2) & 11β-hydroxylase (CYP11B1) | - | Poor[13] | Potent but non-selective inhibition led to its use in Cushing's disease.[14] |
| Fadrozole (FAD286) | Aldosterone Synthase (CYP11B2) | 11β-hydroxylase (CYP11B1), Aromatase | ~6 : 1[7][9] | Low selectivity hindered clinical development for hypertension.[7] |
Comparative Clinical Trial Performance
Clinical trials have highlighted the significant differences in the therapeutic profiles of these inhibitors.
This compound (Baxdrostat/CIN-107):
-
BrigHTN Phase 2 Trial (NCT04519658): In patients with treatment-resistant hypertension, baxdrostat resulted in a statistically significant, dose-dependent reduction in systolic blood pressure compared to placebo.[8][16] For instance, the 2 mg dose achieved a placebo-corrected change of -11.0 mmHg in systolic blood pressure.[7]
-
Phase 2 Trial in Primary Aldosteronism (NCT04007406): This study met its co-primary endpoints, demonstrating that dexfadrostat phosphate significantly reduced both the aldosterone-to-renin ratio (ARR) and 24-hour ambulatory systolic blood pressure (aSBP).[17][18] The treatment was well-tolerated with no serious adverse events reported.[18]
Osilodrostat (LCI699):
-
Phase 2 Trial in Primary Aldosteronism: Osilodrostat effectively reduced plasma aldosterone concentrations by 70-80% and corrected hypokalemia.[19][20] However, the effect on blood pressure was modest, with a mean reduction of -4.1 mmHg in ambulatory systolic blood pressure.[20]
-
Phase 2 Trial in Resistant Hypertension: When compared with the MRA eplerenone, LCI699 produced smaller and non-statistically significant reductions in blood pressure.[21] The need to manage its effects on cortisol synthesis has been a recurring challenge in its development for hypertension.[15]
Signaling Pathway and Mechanism of Action
Aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) are mitochondrial P450 enzymes that catalyze the final steps in the synthesis of aldosterone and cortisol, respectively, within the adrenal cortex. ASIs selectively target CYP11B2 to block the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing circulating aldosterone levels.
Caption: Steroidogenesis pathway showing selective inhibition of CYP11B2 by this compound.
Experimental Protocols
Key Experiment: In Vitro IC50 Determination for Aldosterone Synthase
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following protocol outlines a typical workflow for determining the IC50 of an ASI against CYP11B2.
Caption: Experimental workflow for determining the IC50 of an aldosterone synthase inhibitor.
Detailed Methodology
-
Cell Line and Culture: A human cell line, such as human embryonic kidney (HEK293) cells, is stably transfected with a plasmid expressing the full-length cDNA of human CYP11B2. Cells are cultured in appropriate media until they reach optimal confluency for the assay.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions is then prepared to cover a wide concentration range (e.g., from picomolar to micromolar).
-
Assay Procedure:
-
The cultured cells are harvested and seeded into 96-well plates.
-
The various concentrations of the test inhibitor are added to the wells. Control wells receive only the vehicle (DMSO). The plates are pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, 11-deoxycorticosterone, to each well.
-
The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 37°C.
-
-
Sample Analysis:
-
The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
-
The plates are centrifuged, and the supernatant containing the steroids is collected.
-
The concentration of the product, aldosterone, is quantified using a highly sensitive and specific method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
IC50 Calculation: The amount of aldosterone produced in the presence of the inhibitor is compared to the amount produced in the control wells. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software. A parallel assay using cells expressing CYP11B1 is conducted to determine selectivity.
Conclusion
This compound (baxdrostat) represents a significant advancement in the field of aldosterone synthase inhibitors. Its high selectivity for CYP11B2 over CYP11B1 translates into a promising clinical profile, effectively lowering aldosterone and blood pressure without the off-target cortisol suppression that limited earlier compounds like osilodrostat and fadrozole.[8][9] Positive data from Phase 2 trials in both treatment-resistant hypertension and primary aldosteronism underscore its potential as a targeted therapy for diseases driven by aldosterone excess.[16][18] Further long-term studies will be essential to fully establish its role in managing cardiorenal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Baxdrostat: An Aldosterone Synthase Inhibitor for the Treatment of Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. osilodrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Study of CIN-107 in Adults With Treatment-Resistant Hypertension - American College of Cardiology [acc.org]
- 17. dampha.s3.us-east-2.amazonaws.com [dampha.s3.us-east-2.amazonaws.com]
- 18. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profiles of (S)-Dexfadrostat and Osilodrostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent steroidogenesis inhibitors, (S)-Dexfadrostat and Osilodrostat. The information presented herein is intended to assist researchers and drug development professionals in understanding the distinct enzymatic inhibition profiles of these compounds, supported by quantitative data and detailed experimental methodologies.
Introduction
This compound and Osilodrostat are inhibitors of key enzymes in the adrenal steroidogenesis pathway. Osilodrostat is an approved treatment for Cushing's disease, targeting cortisol production, while this compound is under investigation for conditions related to aldosterone excess. Their therapeutic applications are intrinsically linked to their selectivity for different cytochrome P450 (CYP) enzymes involved in the synthesis of steroid hormones. Understanding their comparative selectivity is crucial for predicting their efficacy and potential side effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Osilodrostat against key steroidogenic enzymes is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various in vitro studies.
| Enzyme Target | This compound IC50 (nM) | Osilodrostat IC50 (nM) | Reference Cell Line/System |
| CYP11B2 (Aldosterone Synthase) | ~4.2 | 0.28 | Recombinant Human Enzyme / V79 Cells |
| CYP11B1 (11β-Hydroxylase) | >420 (Implied >100-fold selectivity) | 9.5 | Recombinant Human Enzyme / V79 Cells |
| Cortisol Production | - | 8.4 | NCI-H295R Cells |
| Aldosterone Production | - | 3.2 | NCI-H295R Cells |
| CYP11A1 (Cholesterol Side-Chain Cleavage) | - | Partial inhibition at 1000 nM | V79 Cells |
| CYP17A1 (17α-Hydroxylase/17,20-Lyase) | No significant inhibition | Negligible inhibition up to 1000 nM | HEK-293 Cells |
| CYP21A2 (21-Hydroxylase) | No significant inhibition | Negligible inhibition up to 1000 nM | HEK-293 Cells |
| CYP19A1 (Aromatase) | No significant inhibition | - | - |
Note: Data for this compound against a full panel of steroidogenic enzymes is less publicly available compared to Osilodrostat. The value for CYP11B1 inhibition by this compound is inferred from statements of its high selectivity for CYP11B2.
Experimental Protocols
The determination of the IC50 values listed above typically involves cell-based assays using specific cell lines that either endogenously express or are engineered to express the target enzymes.
Inhibition Assays in V79 Cells Expressing Human CYP11B1 and CYP11B2
This method is utilized to assess the direct inhibitory effect of compounds on specific, isolated enzymes.
Experimental Workflow:
Methodology:
-
Cell Culture: Chinese Hamster lung fibroblast (V79) cells, genetically engineered to stably express either human CYP11B1 or CYP11B2, are cultured in appropriate media and conditions. These cells are chosen because they lack endogenous P450 activity.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test inhibitor (this compound or Osilodrostat).
-
Following a pre-incubation period with the inhibitor, the specific substrate for the enzyme is added (e.g., 11-deoxycortisol for CYP11B1, corticosterone for CYP11B2).
-
The reaction is allowed to proceed for a set time.
-
-
Quantification: The reaction is stopped, and the supernatant is collected. The concentration of the enzymatic product (e.g., cortisol for CYP11B1, aldosterone for CYP11B2) is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Steroidogenesis Inhibition Assay in NCI-H295R Cells
This assay provides a more holistic view of the inhibitor's effect on the entire steroidogenesis pathway as the NCI-H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroid biosynthesis.
Methodology:
-
Cell Culture: NCI-H295R cells are cultured under specific conditions to maintain their steroidogenic capacity.
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
After an acclimation period, the cells are exposed to various concentrations of the test compound for 48 hours.
-
Forskolin is often used to stimulate the steroidogenesis pathway via the cAMP-dependent pathway.
-
-
Hormone Quantification: After the incubation period, the cell culture medium is collected. The concentrations of multiple steroid hormones, including cortisol and aldosterone, are measured using LC-MS/MS.
-
Data Analysis: The IC50 values for the inhibition of the production of specific hormones are calculated by comparing the hormone levels in treated wells to those in vehicle-treated control wells. Cell viability assays are also performed to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathway and Points of Inhibition
Both this compound and Osilodrostat exert their effects by inhibiting key enzymes in the adrenal steroidogenesis pathway, which is responsible for the synthesis of mineralocorticoids, glucocorticoids, and adrenal androgens from cholesterol.
Selectivity Profile Comparison
This compound is a highly selective inhibitor of CYP11B2 (aldosterone synthase). In vitro studies have demonstrated its potent inhibition of CYP11B2 with over 100-fold selectivity compared to CYP11B1. This high selectivity is attributed to specific structural interactions within the active site of the CYP11B2 enzyme.[1] The clinical implication of this profile is a targeted reduction in aldosterone production with minimal impact on the synthesis of cortisol, which is primarily regulated by CYP11B1. This makes this compound a promising candidate for treating conditions characterized by aldosterone excess, such as primary aldosteronism, with a potentially lower risk of inducing adrenal insufficiency.
Osilodrostat , in contrast, is a potent inhibitor of both CYP11B1 (11β-hydroxylase) and CYP11B2 .[2] While it does exhibit a higher potency for CYP11B2, its significant inhibition of CYP11B1 is the basis for its therapeutic use in Cushing's disease, where the primary goal is to reduce cortisol overproduction.[2][3] The dual inhibition profile means that at therapeutic doses for cortisol reduction, aldosterone synthesis is also significantly suppressed. Studies have shown that Osilodrostat has negligible effects on CYP17A1 and CYP21A2, but may cause partial inhibition of CYP11A1 at higher concentrations.[2]
Conclusion
This compound and Osilodrostat, while both targeting enzymes in the steroidogenesis pathway, exhibit distinct selectivity profiles that dictate their respective therapeutic applications. This compound is a highly selective inhibitor of CYP11B2, positioning it as a targeted therapy for aldosterone-driven diseases with a potentially favorable safety profile concerning cortisol levels. Osilodrostat is a potent dual inhibitor of CYP11B1 and CYP11B2, making it an effective agent for reducing cortisol in conditions like Cushing's disease. The choice between these inhibitors for research or clinical development will depend on the specific steroidogenic enzyme and pathway that is the intended target.
References
- 1. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Dexfadrostat Phosphate and Alternatives for Primary Aldosteronism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for (S)-Dexfadrostat phosphate and its therapeutic alternatives in the management of primary aldosteronism. The information is intended to support research, scientific evaluation, and drug development efforts in this field.
Introduction to Primary Aldosteronism and Therapeutic Strategies
Primary aldosteronism is the most common cause of secondary hypertension and is characterized by the excessive production of aldosterone from the adrenal glands, independent of the renin-angiotensin-aldosterone system (RAAS).[1] This hormonal dysregulation leads to sodium retention, potassium excretion, and consequently, high blood pressure.[2] The primary goals of treatment are to normalize blood pressure and serum potassium levels, and to mitigate the long-term cardiovascular risks associated with aldosterone excess.[3]
Current therapeutic strategies involve either surgical removal of an aldosterone-producing adenoma (adrenalectomy) or pharmacological intervention.[4] Medical management has traditionally relied on mineralocorticoid receptor (MR) antagonists, such as spironolactone and eplerenone.[5] A newer class of drugs, aldosterone synthase inhibitors, offers a targeted approach by directly inhibiting the production of aldosterone.[6] this compound phosphate (DP13) is a novel, potent, and selective aldosterone synthase inhibitor currently under investigation.[2]
Mechanism of Action: A Comparative Overview
The pharmacological treatment of primary aldosteronism targets the RAAS pathway at different points. Mineralocorticoid receptor antagonists competitively block the binding of aldosterone to its receptor, while aldosterone synthase inhibitors prevent the synthesis of aldosterone itself.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Drug Targets
Caption: RAAS pathway and points of pharmacological intervention.
This compound phosphate , along with other aldosterone synthase inhibitors like baxdrostat and lorundrostat , acts by inhibiting the enzyme CYP11B2 (aldosterone synthase).[7][8][9] This enzyme is responsible for the final conversion step to produce aldosterone in the adrenal glands.[2] By blocking this step, these drugs directly reduce the levels of circulating aldosterone.[7]
In contrast, spironolactone and eplerenone are mineralocorticoid receptor antagonists.[10][11] They competitively bind to the mineralocorticoid receptors in the distal convoluted renal tubule, preventing aldosterone from exerting its effects of sodium and water retention and potassium excretion.[5][12]
Clinical Trial Data: A Comparative Analysis
The following tables summarize the key quantitative data from clinical trials of this compound phosphate and its alternatives. It is important to note that direct head-to-head trial data is limited, and these results are from separate studies with potentially different patient populations and methodologies.
Table 1: Aldosterone Synthase Inhibitors - Clinical Trial Results
| Drug | Trial Phase | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| This compound phosphate | Phase 2 | Change in Aldosterone-to-Renin Ratio (ARR): Statistically significant reduction. Change in 24-hour ambulatory Systolic Blood Pressure (aSBP): Statistically significant reduction. | Generally well-tolerated with no serious adverse events reported. |
| Baxdrostat | Phase 2 (SPARK) | Change in seated Systolic Blood Pressure (SBP) at Week 12: Mean reduction of -24.9 mmHg. Reduction in plasma aldosterone concentration at 12 weeks: 90.9% reduction. | Generally well-tolerated. Some instances of hyperkalemia were reported. |
| Lorundrostat | Phase 2 (Target-HTN) | Placebo-subtracted change in modeled systolic BP at 8 weeks: -9.6 mmHg (50 mg once daily) and -7.8 mmHg (100 mg daily). | Some participants experienced increases in serum potassium above 6.0 mmol/L, which were reversible. |
Table 2: Mineralocorticoid Receptor Antagonists - Clinical Trial Results
| Drug | Trial Phase | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| Spironolactone | Various | Blood Pressure Reduction: Effective in lowering blood pressure in patients with primary aldosteronism. A mean reduction of 25/12 mmHg was observed in one study.[13] | Side Effects: Gynecomastia, breast pain, and menstrual disorders are common due to its non-selective binding to androgen and progesterone receptors.[11] |
| Eplerenone | Various | Blood Pressure Reduction: Shown to be effective in reducing blood pressure, though one study found it to be less potent than spironolactone in this regard.[11] Renal Function: Appears to be as effective as spironolactone and adrenalectomy in preserving renal function.[14] | Side Effects: Fewer sexual side effects compared to spironolactone due to its higher selectivity for the mineralocorticoid receptor.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies of this compound phosphate and a typical design for trials involving its alternatives.
This compound Phosphate: Phase 2 Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults diagnosed with primary aldosteronism.
-
Procedure:
-
Screening and Washout: Patients undergo a screening period to confirm eligibility and a washout period from any interfering antihypertensive medications.
-
Placebo Run-in: A single-blind placebo run-in period of 2 weeks.
-
Randomization: Eligible patients are randomized to receive one of three doses of this compound phosphate or a placebo, administered orally once daily for 8 weeks.
-
Follow-up: A 2-week placebo-controlled withdrawal period follows the treatment phase.
-
-
Primary Endpoints:
-
Change from baseline in the aldosterone-to-renin ratio (ARR).
-
Change from baseline in 24-hour ambulatory systolic blood pressure (aSBP).
-
-
Secondary Endpoints:
-
Change in office systolic and diastolic blood pressure.
-
Change in serum potassium levels.
-
Safety and tolerability assessments.
-
Typical Diagnostic and Treatment Workflow for Primary Aldosteronism
The following diagram illustrates the general workflow for diagnosing and treating primary aldosteronism, which forms the basis for the design of many clinical trials in this area.
Caption: Diagnostic and treatment workflow for primary aldosteronism.
Conclusion
This compound phosphate and other aldosterone synthase inhibitors represent a promising, targeted approach to the treatment of primary aldosteronism by directly addressing the root cause of the condition – excess aldosterone production. Clinical trial data to date suggests efficacy in reducing both biochemical and clinical markers of the disease, with a potentially favorable side-effect profile compared to non-selective mineralocorticoid receptor antagonists.
The choice of therapy for primary aldosteronism will depend on the specific subtype (unilateral vs. bilateral disease), patient characteristics, and tolerability of medications. For patients with bilateral hyperplasia or those who are not candidates for surgery, aldosterone synthase inhibitors like this compound phosphate may offer a valuable therapeutic alternative to traditional mineralocorticoid receptor antagonists. Further long-term studies and direct comparative trials will be essential to fully elucidate the relative benefits and risks of these different treatment modalities and to refine their place in the clinical management of primary aldosteronism.
References
- 1. Primary Aldosteronism: Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary Aldosteronism Treatment & Management: Approach Considerations, Pharmacologic Therapy, Adrenal Surgery [emedicine.medscape.com]
- 4. Primary Aldosteronism Diagnosis and Management: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Aldosteronism Medication: Aldosterone Antagonists, Selective, Potassium-Sparing Diuretics, Thiazide Diuretics, Calcium channel Blockers, ACE Inhibitors, Angiotensin II Receptor Blockers, Corticosteroids [emedicine.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does Baxdrostat work? | ERGSY [ergsy.com]
- 9. mineralystx.com [mineralystx.com]
- 10. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 11. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to the Cross-Reactivity Profile of (S)-Dexfadrostat
For Researchers, Scientists, and Drug Development Professionals
(S)-Dexfadrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system. Its development marks a significant advancement in the targeted therapy of conditions associated with elevated aldosterone levels, such as primary aldosteronism and resistant hypertension. A critical aspect of its preclinical and clinical evaluation is its selectivity profile, particularly its cross-reactivity with other steroidogenic enzymes. This guide provides a comparative analysis of the cross-reactivity of this compound with other notable aldosterone synthase inhibitors, Baxdrostat and Osilodrostat, supported by available experimental data and detailed methodologies.
Introduction to this compound and Aldosterone Synthase Inhibition
This compound is the S-enantiomer of fadrozole and acts as a competitive inhibitor of CYP11B2. This enzyme is responsible for the final steps in aldosterone biosynthesis. The high degree of homology between CYP11B2 and steroid 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, presents a significant challenge in developing selective inhibitors. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, highlighting the importance of a thorough cross-reactivity assessment.
This guide compares this compound to two other aldosterone synthase inhibitors:
-
Baxdrostat (RO6836191): A highly selective aldosterone synthase inhibitor.
-
Osilodrostat (LCI699): A potent inhibitor of both CYP11B1 and CYP11B2, approved for the treatment of Cushing's disease.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory potency (IC50) of this compound, Baxdrostat, and Osilodrostat against key steroidogenic cytochrome P450 enzymes. This data is essential for comparing their selectivity profiles.
Table 1: Inhibitory Potency (IC50, nM) against Primary Target (CYP11B2) and Key Off-Target (CYP11B1)
| Compound | CYP11B2 (Aldosterone Synthase) | CYP11B1 (11β-Hydroxylase) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | Data not explicitly found as IC50 | Data not explicitly found as IC50 | Stated to be selective |
| Baxdrostat | 0.4 | 42 | 105 |
| Osilodrostat | 0.7 | 2.5 | 3.6 |
Note: While direct IC50 values for this compound were not found in the search, literature consistently describes it as a selective inhibitor of CYP11B2 with less activity against CYP11B1. The selectivity of Baxdrostat is notably high, whereas Osilodrostat shows potent inhibition of both enzymes.
Table 2: Cross-Reactivity Profile against Other Steroidogenic Enzymes (IC50, nM)
| Compound | CYP17A1 (17α-hydroxylase/17,20-lyase) | CYP21A2 (21-hydroxylase) | CYP11A1 (Cholesterol side-chain cleavage) | CYP19A1 (Aromatase) |
| This compound | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | Weak inhibition |
| Baxdrostat | >10,000 | >10,000 | >10,000 | >10,000 |
| Osilodrostat | >1,000 (negligible inhibition) | >1,000 (negligible inhibition) | Partial inhibition at high concentrations | >1,000 |
Note: The data indicates that both this compound and Baxdrostat exhibit high selectivity for CYP11B2 over other key steroidogenic enzymes. Osilodrostat also shows selectivity against CYP17A1, CYP21A2, and CYP19A1, but does exhibit some off-target effects on CYP11A1 at higher concentrations.
Signaling Pathway and Experimental Workflow
To understand the context of these cross-reactivity studies, the following diagrams illustrate the adrenal steroidogenesis pathway and a general workflow for assessing enzyme inhibition.
Caption: Adrenal Steroidogenesis Pathway and Inhibitor Targets.
Caption: General Workflow for In Vitro CYP Inhibition Assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of cross-reactivity studies. Below is a generalized protocol based on commonly employed methods for assessing the inhibition of steroidogenic enzymes.
1. Cell-Based Enzyme Inhibition Assay using Recombinant Human Enzymes
This method utilizes cell lines, such as human embryonic kidney (HEK293) or Chinese hamster lung fibroblast (V79) cells, engineered to express a specific human cytochrome P450 enzyme (e.g., CYP11B2, CYP11B1).
-
Cell Culture and Enzyme Preparation:
-
HEK293 or V79 cells are stably transfected with a plasmid containing the cDNA for the human CYP enzyme of interest.
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) until confluent.
-
For the assay, cell lysates or microsomal fractions containing the recombinant enzyme are prepared. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
A pre-incubation mixture is prepared containing the cell lysate/microsomal fraction, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and varying concentrations of the test inhibitor (this compound, Baxdrostat, or Osilodrostat).
-
The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate. For CYP11B2, 11-deoxycorticosterone is a common substrate, and for CYP11B1, 11-deoxycortisol is used. The final substrate concentration is typically near the Michaelis-Menten constant (Km) for the enzyme.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Analysis by LC-MS/MS:
-
The quenched reaction mixtures are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining substrate and the formed product, is transferred to a new plate or vials for analysis.
-
Quantitative analysis is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves separating the steroids on a C18 column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
The peak areas of the substrate and product are used to determine the extent of the enzymatic reaction.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (no inhibitor).
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Steroidogenesis Assay in H295R Cells
The human adrenocortical carcinoma cell line NCI-H295R is a well-established model for studying the effects of compounds on steroid hormone production as it expresses most of the key enzymes involved in the steroidogenesis pathway.
-
Cell Culture and Treatment:
-
H295R cells are cultured in a suitable medium, often supplemented with insulin, transferrin, selenium, and other growth factors.
-
Cells are seeded in multi-well plates and allowed to attach and grow.
-
The cells are then treated with various concentrations of the test compounds (this compound, Baxdrostat, or Osilodrostat) for a specified period (e.g., 24-48 hours). A stimulant, such as forskolin, may be used to increase steroid production.
-
-
Sample Collection and Preparation:
-
After the treatment period, the cell culture medium is collected.
-
The steroids in the medium are extracted using an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical method.
-
-
LC-MS/MS Analysis:
-
The reconstituted samples are analyzed by a validated LC-MS/MS method to simultaneously quantify multiple steroids (e.g., aldosterone, cortisol, corticosterone, 11-deoxycortisol, androstenedione, testosterone).
-
-
Data Analysis:
-
The concentrations of the various steroids are compared between the treated and control groups to determine the effect of the inhibitors on different branches of the steroidogenesis pathway. This allows for a comprehensive assessment of the compound's selectivity.
-
Conclusion
The available data indicates that this compound is a selective inhibitor of aldosterone synthase (CYP11B2). When compared to other aldosterone synthase inhibitors, its selectivity profile appears to be a key differentiating factor. Baxdrostat demonstrates a very high degree of selectivity for CYP11B2 over CYP11B1 and other steroidogenic enzymes. In contrast, Osilodrostat is a potent inhibitor of both CYP11B2 and CYP11B1, which is consistent with its clinical application in managing hypercortisolism in Cushing's disease. The detailed experimental protocols provided in this guide offer a framework for conducting and interpreting cross-reactivity studies, which are essential for the continued development and safe application of selective aldosterone synthase inhibitors like this compound. Further head-to-head studies with comprehensive quantitative data will be invaluable in fully elucidating the comparative cross-reactivity profiles of these important therapeutic agents.
Aldosterone Synthase Inhibitors: A Comparative Meta-Analysis Featuring (S)-Dexfadrostat
A new frontier in hypertension and primary aldosteronism treatment emerges with the advancement of aldosterone synthase inhibitors (ASIs). This guide provides a comparative analysis of leading ASIs, including (S)-Dexfadrostat, Baxdrostat, and Lorundrostat, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. By selectively targeting the final step in aldosterone synthesis, these agents present a promising therapeutic strategy for managing conditions driven by aldosterone excess.
Aldosterone synthase inhibitors represent a novel class of drugs designed to lower blood pressure and address the pathophysiological effects of excessive aldosterone production.[1][2] Unlike mineralocorticoid receptor antagonists (MRAs) that block the effects of aldosterone at its receptor, ASIs inhibit the enzyme cytochrome P450 11B2 (CYP11B2), thereby directly reducing aldosterone levels.[3][4] This targeted approach has the potential to mitigate some of the side effects associated with MRAs, such as hyperkalemia and anti-androgenic effects.[3][4] A key challenge in the development of ASIs has been achieving high selectivity for CYP11B2 over the structurally similar enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4][5] The newer generation of ASIs, including this compound, Baxdrostat, and Lorundrostat, have demonstrated improved selectivity, a crucial factor in minimizing off-target effects.[6][7]
Mechanism of Action: Targeting Aldosterone Production
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance. In this cascade, Angiotensin II stimulates the adrenal cortex to produce aldosterone. Aldosterone then acts on the kidneys to promote sodium and water retention, leading to increased blood volume and, consequently, elevated blood pressure.[8] Aldosterone synthase inhibitors intervene at the terminal step of this pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Efficacy and safety of aldosterone synthase inhibitors for uncontrolled hypertension: a meta-analysis of randomized controlled trials and systematic review [frontiersin.org]
- 3. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 4. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 6. Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
